(4-Fluoro-1H-indazol-6-yl)boronic acid
Description
The exact mass of the compound this compound, 95% is 180.0506358 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoro-1H-indazol-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHXQXQAVKTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=NN2)C(=C1)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of (4-Fluoro-1H-indazol-6-yl)boronic Acid
[1][2]
Executive Summary & Structural Analysis
Target Molecule: (4-Fluoro-1H-indazol-6-yl)boronic acid Key Intermediate: 6-Bromo-4-fluoro-1H-indazole (CAS: 885520-23-0) Primary Application: Kinase inhibitor development (e.g., targeting ATP binding pockets where the 4-fluoro substituent modulates pKa and metabolic stability).[1][2][3]
The synthesis of this compound presents a specific regiochemical challenge: distinguishing the C4 and C6 positions on the indazole core.[1][2] A direct electrophilic halogenation of a pre-formed 4-fluoroindazole often yields mixtures or attacks the C3 position.[1] Therefore, the most robust "self-validating" strategy relies on a de novo ring construction using a symmetric precursor, followed by a chemoselective metal-catalyzed borylation.[1][2]
This guide details a high-fidelity route starting from 4-bromo-2,6-difluorobenzaldehyde .[1][2] This approach leverages the symmetry of the starting material to guarantee the correct placement of the fluorine at C4 and the bromine (the boron handle) at C6, eliminating the need for difficult regio-isomer separations.
Retrosynthetic Analysis
The logic follows a "Design for Regiocontrol" philosophy. We disconnect the C-B bond first, leading to the aryl bromide. The indazole core is then disconnected at the N-N and C-N bonds, revealing a hydrazine condensation/SNAr cyclization motif.
Figure 1: Retrosynthetic logic leveraging precursor symmetry to ensure 4-F/6-Br regiochemistry.
Route 1: De Novo Synthesis via Symmetric Cyclization (Recommended)[1]
This route is preferred for its scalability and definitive regiochemistry. By using 4-bromo-2,6-difluorobenzaldehyde, the displacement of either ortho-fluorine atom by hydrazine leads to the exact same chemical entity: 6-bromo-4-fluoro-1H-indazole .[1][2]
Phase A: Construction of the Indazole Core
The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr).
Protocol:
-
Reagents: 4-Bromo-2,6-difluorobenzaldehyde (1.0 equiv), Hydrazine monohydrate (excess, ~3-5 equiv), Ethanol or THF (Solvent).[1][2]
-
Setup: Dissolve aldehyde in Ethanol (0.5 M). Add hydrazine monohydrate dropwise at room temperature (exothermic).
-
Reaction: Heat to reflux (80°C) for 4–6 hours.
-
Mechanism Check: Monitor by TLC/LCMS. The intermediate hydrazone may be visible, but it rapidly cyclizes under heat.
-
Workup: Cool to room temperature. The product often precipitates. Pour into ice-water (10x volume). Filter the solids.[4] Wash with water and cold hexanes.
-
Yield Expectation: 75–85%.
Critical Insight: The fluorine at C6 of the starting material becomes the C4-fluorine of the indazole. The bromine at C4 of the starting material becomes the C6-bromine of the indazole.[1]
Phase B: N-Protection (THP)
While direct borylation of unprotected indazoles is possible, the acidic N-H (pKa ~14) can poison sensitive Pd catalysts or lead to N-borylation side products.[1][2] Protection with a Tetrahydropyranyl (THP) group is recommended for consistent high yields.[1]
Protocol:
-
Reagents: 6-Bromo-4-fluoro-1H-indazole, 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), p-Toluenesulfonic acid (pTsOH, 0.1 equiv).
-
Solvent: DCM or THF (anhydrous).[1]
-
Conditions: Stir at RT for 2–4 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Phase C: Miyaura Borylation
This is the pivotal C-C bond forming step. We utilize the significant reactivity difference between the C-Br and C-F bonds.[1] Palladium undergoes oxidative addition exclusively at the C-Br bond.[1]
Reaction Scheme & Logic:
Figure 2: Palladium-catalyzed borylation workflow.
Detailed Protocol:
| Parameter | Specification | Causality / Scientific Rationale |
| Solvent | 1,4-Dioxane (degassed) | High boiling point (101°C) allows thermal activation; degassing prevents O2-mediated Pd deactivation (homocoupling).[1][2] |
| Catalyst | Pd(dppf)Cl2[1][5][6]·DCM | The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination of the bulky boronate. |
| Base | Potassium Acetate (KOAc) | A weak base is crucial.[1] Strong bases (e.g., hydroxides) promote Suzuki coupling of the product with the starting material (oligomerization). |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | Forms a stable pinacol ester.[1][5][7] More atom-economical than generating the free acid in situ.[1] |
| Temperature | 80–90°C | Sufficient energy to overcome the activation barrier for oxidative addition into the electron-rich (due to N-THP) aryl bromide.[1] |
Step-by-Step:
-
Charge a reaction flask with N-THP-6-bromo-4-fluoroindazole (1.0 equiv), B2pin2 (1.1 equiv), and KOAc (3.0 equiv).[1][2]
-
Add Pd(dppf)Cl2 (0.03–0.05 equiv) under Nitrogen/Argon atmosphere.[1]
-
Add degassed 1,4-Dioxane (concentration ~0.2 M).
-
Heat to 90°C for 3–6 hours.
-
QC Check: Monitor conversion of the bromide (Rf ~0.6 in 4:1 Hex/EtOAc) to the boronate (Rf ~0.5, stains with KMnO4).
-
Workup: Filter through Celite to remove Pd black. Concentrate.
-
Isolation: The pinacol ester is stable and can be purified via flash chromatography (often requiring 10-20% EtOAc in Hexanes).[1]
Phase D: Deprotection & Hydrolysis (Optional)
If the free boronic acid is strictly required (e.g., for covalent protein binding studies), the pinacol and THP groups must be removed. Note that free boronic acids are difficult to purify and often dehydrate to boroxines. Keeping the molecule as the Pinacol ester is recommended for storage and subsequent Suzuki couplings.
If hydrolysis is required:
-
Treat the Pinacol ester with NaIO4 (3 equiv) and NH4OAc in Acetone/Water to cleave the diol.
-
Treat with 4M HCl in Dioxane to remove the THP group.
-
Neutralize carefully to precipitate the zwitterionic indazole boronic acid.
Analytical Validation (Self-Validating System)[1][2]
To ensure the integrity of the synthesis, specific analytical markers must be verified at each stage.
1. 6-Bromo-4-fluoro-1H-indazole (Intermediate):
-
19F NMR: Single signal (approx -120 to -130 ppm).[1][2] The absence of a second fluorine signal confirms the SNAr cyclization was successful and mono-selective.[1]
-
1H NMR: Two aromatic protons on the benzene ring. They should show meta coupling (J ~1-2 Hz) and H-F coupling.
2. Boronic Ester Product:
-
1H NMR: The 12-proton singlet at ~1.3 ppm (Pinacol methyls) is diagnostic.[1]
-
Shift Change: The aromatic protons will shift downfield due to the electron-withdrawing nature of the empty p-orbital on Boron (or upfield if the boronate is coordinated).[1]
-
MS (ESI): Check for [M+H]+ corresponding to the ester.[1] Note that Boron has two isotopes (10B, 11B), creating a distinct isotopic pattern (20:80 ratio).[1]
Safety & Scalability
-
Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Use in a fume hood. In case of spills, neutralize with dilute bleach.
-
Exotherms: The initial reaction of hydrazine with the aldehyde is exothermic. Add slowly.
-
Palladium Residues: For pharmaceutical applications, the final product must be scavenged for Pd (using Thiol-silica or similar scavengers) to meet ppm limits (<10 ppm).[1]
References
-
Synthesis of 6-Bromo-indazoles via Hydrazine Cycliz
-
Miyaura Boryl
-
Precursor Availability (4-Bromo-2,6-difluorobenzaldehyde)
-
General Indazole Boronic Acid Handling
Sources
- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
Technical Guide: Stability, Storage, and Handling of (4-Fluoro-1H-indazol-6-yl)boronic acid
[1]
Executive Summary & Chemical Identity[2][3][4][5][6]
(4-Fluoro-1H-indazol-6-yl)boronic acid (CAS: 1253911-24-8) is a critical heterocyclic building block employed primarily in the synthesis of small-molecule kinase inhibitors and PARP inhibitors.[1] Its structural uniqueness lies in the 4-fluoro substituent, which modulates the electronic properties of the indazole core, enhancing metabolic stability and potency in final drug candidates.
However, this scaffold presents specific stability challenges. The electron-rich indazole ring, combined with the electron-withdrawing fluorine atom, creates a push-pull electronic environment that influences the lability of the C-B bond.[1] This guide provides a scientifically grounded protocol for the storage, handling, and utilization of this reagent to maximize experimental success.
Chemical Profile
| Property | Specification |
| Systematic Name | This compound |
| CAS Number | 1253911-24-8 |
| Molecular Formula | C₇H₆BFN₂O₂ |
| Molecular Weight | 179.94 g/mol |
| Physical State | White to off-white solid |
| Solubility | DMSO, Methanol, DMF (Sparingly soluble in DCM/Water) |
| pKa (Calculated) | ~8.5 (Boronic acid), ~13.8 (Indazole NH) |
Chemical Stability Profile
Understanding the degradation mechanisms is prerequisite to effective handling. This compound is susceptible to three primary degradation pathways: Dehydration (Boroxine Formation) , Protodeboronation , and Oxidative Deboronation .
Dehydration (Boroxine Cycle)
Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). This process is reversible and driven by the removal of water.
-
Mechanism: Three molecules of boronic acid condense to release three water molecules, forming a six-membered B₃O₃ ring.[1]
-
Impact: While not a chemical decomposition, it alters the effective molecular weight and stoichiometry. Commercial samples often contain varying amounts of boroxine.
-
Mitigation: This is generally acceptable for Suzuki couplings as the boroxine hydrolyzes back to the active monomer in the presence of aqueous base.
Protodeboronation (Critical Failure Mode)
The cleavage of the C-B bond by a proton source is the most significant risk for heterocyclic boronic acids.
-
Mechanism: The 4-fluoro substituent is electron-withdrawing (
), which generally stabilizes the C-B bond against oxidation.[1] However, the indazole ring is heteroaromatic.[2] Under basic conditions (common in cross-coupling), the boronate anion is formed. If the pH is too high or metal catalysts are present, the C-B bond can cleave, replacing the boron with a hydrogen atom. -
Catalysis: Transition metals (Cu, Pd) can catalyze this process if the transmetallation step is slow.
Oxidative Deboronation[1]
-
Mechanism: Reaction with atmospheric oxygen or peroxides (impurities in ethers like THF) converts the C-B bond to a C-O bond (phenol/alcohol formation).
-
Risk: Moderate. The fluoro-group provides some protection compared to electron-rich aryl boronic acids, but long-term air exposure will degrade the material.[1]
Degradation Pathway Diagram
The following diagram illustrates the equilibrium and irreversible degradation pathways.
Caption: Equilibrium between boronic acid monomer, boroxine trimer, and irreversible degradation pathways (protodeboronation and oxidation).
Storage & Handling Protocols
Solid State Storage (Long-Term)
To maximize shelf-life (>12 months), strict environmental control is required.[1]
-
Temperature: Store at 2°C to 8°C . For storage exceeding 6 months, -20°C is preferred to kinetically arrest oxidation.
-
Atmosphere: The vial must be flushed with Argon or Nitrogen and tightly sealed. Parafilm is insufficient for long-term storage; use a cap with a Teflon liner.
-
Desiccation: Store the vial inside a secondary container (desiccator or jar) containing active desiccant (e.g., Drierite or Silica Gel) to prevent hydrolysis-induced aggregation.
Solution Handling (Short-Term)
Boronic acids are less stable in solution.
-
Solvents: DMSO and DMF are preferred for stock solutions. Avoid acetone or alcohols for long-term storage as they can form reversible esters.[1]
-
Stability Window:
-
DMSO/DMF (Room Temp): Stable for 24-48 hours.
-
DMSO/DMF (-20°C): Stable for 1-2 weeks.
-
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.
Quality Control (Self-Validating Protocol)
Before committing this reagent to a high-value synthesis, validate its integrity.[1]
Method: 1H NMR (DMSO-d6)
-
Dissolve: ~5-10 mg in DMSO-d6.
-
Acquire: Standard proton scan.
-
Analyze:
-
B(OH)₂ Protons: Look for a broad singlet around 8.0–8.5 ppm (integration ~2H). Note: If the sample is dry (boroxine form), these protons may be missing or shifted.
-
Aromatic Region: Check for the distinct pattern of the 4-fluoroindazole.
-
Impurity Check: Look for sharp peaks corresponding to 4-fluoroindazole (deboronated byproduct) which will have a different aromatic shift pattern, specifically the proton at position 6 (previously C-B bond) appearing as a multiplet/triplet.
-
Stoichiometry: If using for precise equivalents, add an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the weight % purity, accounting for invisible boroxine weight.
-
Experimental Workflow: Optimized Suzuki Coupling
The following workflow is designed to minimize protodeboronation during cross-coupling reactions involving this compound.
Reaction Design Principles
-
Base Selection: Avoid strong hydroxide bases (NaOH, KOH) if possible. Use weaker bases like K₃PO₄ or Cs₂CO₃ to minimize the concentration of the unstable boronate anion.
-
Pre-activation: Do not premix the boronic acid with base for extended periods before adding the catalyst and electrophile.
-
Slow Addition: For difficult couplings, add the boronic acid slowly (as a solution) to the reaction mixture to keep the standing concentration of boronate low ("Slow Release" strategy).
Step-by-Step Protocol
-
Charge Solids: Add Aryl Halide (1.0 equiv), this compound (1.2–1.5 equiv), and Base (K₃PO₄, 2.0–3.0 equiv) to the reaction vial.
-
Catalyst: Add Pd catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G2, 0.05 equiv).
-
Inert Cycle: Cap the vial and cycle Vacuum/Argon (3x).
-
Solvent Addition: Add degassed solvent (Dioxane/Water 4:1 or DMF). Crucial: Degassing removes O₂ which accelerates catalyst decomposition and oxidative deboronation.[1]
-
Reaction: Heat to 80–100°C. Monitor by LCMS at 1 hour.
-
Decision Point: If protodeboronation (mass = M-B(OH)2+H) is observed >10%, lower temperature to 60°C and switch to a more active catalyst (e.g., Pd-132) to increase the rate of coupling vs. degradation.
-
Workflow Diagram
Caption: Decision tree for Suzuki coupling optimization to mitigate boronic acid degradation.
References
-
Chemical Identity & Properties
-
Stability Mechanisms
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
-
Handling Protocols
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Sources
- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 2. ossila.com [ossila.com]
- 3. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boratester [m.chemicalbook.com]
- 6. Aobchem this compound, AOBCHEM USA 21113-1G. 1253911-24-8. | Fisher Scientific [fishersci.com]
- 7. 1H-Indazole-6-boronic acid | CAS 885068-10-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Product Detail [m.drugdu.com]
(4-Fluoro-1H-indazol-6-yl)boronic acid solubility data
An In-Depth Technical Guide to (4-Fluoro-1H-indazol-6-yl)boronic Acid: Solvation Thermodynamics and Synthetic Utility
Executive Summary
This compound is a highly versatile, electron-deficient heteroaryl building block widely utilized in the late-stage functionalization of complex pharmaceutical intermediates. Its structural motif is frequently incorporated into the design of kinase inhibitors, immunomodulators, and allosteric SHP2 inhibitors[1]. However, the dual presence of a hydrogen-bonding indazole core and a reactive boronic acid moiety presents unique physicochemical challenges. This whitepaper provides an authoritative analysis of its solubility profiles, solvation thermodynamics, and field-proven methodologies for self-validating Suzuki-Miyaura cross-coupling reactions.
Physicochemical Profiling and Solubility Matrix
Understanding the solubility of this compound requires analyzing its intermolecular interactions. The indazole ring possesses both a hydrogen bond donor (N-H) and acceptor (N), while the boronic acid group forms strong intermolecular hydrogen-bonded networks. Furthermore, the highly electronegative fluorine atom withdraws electron density via the inductive effect, subtly increasing the lipophilicity of the aromatic system while lowering the pKa of the boronic acid.
Table 1: Physicochemical Properties and Empirical Solubility Matrix
| Property / Solvent Class | Data / Observation | Mechanistic Rationale |
| CAS Registry Number | 1253911-24-8 (Free Acid)[2]2121511-94-0 (Pinacol Ester) | Unique identifiers for the monomeric acid and its protected dioxaborolane derivative. |
| Molecular Weight | 179.94 g/mol [2] | Low molecular weight facilitates high atom economy in coupling reactions. |
| Aqueous Solvents | Poorly Soluble (< 1 mg/mL) | The hydrophobic fluorinated aromatic core dominates the hydration energy, preventing dissolution in neutral water. |
| Polar Aprotic (DMSO, DMF) | Highly Soluble (> 50 mg/mL) | Strong hydrogen-bond accepting solvents disrupt the boronic acid intermolecular networks, effectively solvating the monomer. |
| Alcohols (MeOH, EtOH) | Moderately Soluble | Alcohols participate in hydrogen bonding but can also form transient, reversible boronate esters, aiding dissolution. |
| Aqueous Base (pH > 10) | Highly Soluble | Deprotonation of the boronic acid (and potentially the indazole N-H) forms a highly water-soluble anionic boronate complex. |
Solvation Thermodynamics and the Boroxine Equilibrium
A critical, often overlooked factor in handling heteroaryl boronic acids is their spontaneous dehydration into cyclic trimeric anhydrides known as boroxines. This equilibrium is heavily influenced by the choice of solvent and the ambient humidity.
When this compound is stored in a desiccated environment, it slowly dehydrates to form a boroxine. This trimer is significantly more lipophilic and exhibits a drastically different solubility profile than the monomer. When preparing stock solutions, the use of polar aprotic solvents like DMSO or the introduction of stoichiometric water forces the equilibrium back toward the reactive solvated monomer.
Logical relationship between boronic acid solvation states and boroxine equilibrium.
Experimental Methodology: Self-Validating Suzuki-Miyaura Workflow
The cross-coupling of indazole boronic acids is notoriously susceptible to protodeboronation—a side reaction where the boronic acid is cleaved to yield the des-boro indazole. The electron-withdrawing fluorine atom exacerbates this by stabilizing the intermediate carbanion during the cleavage process.
To counteract this, the following protocol utilizes a biphasic solvent system and a bidentate palladium catalyst. Pd(dppf)Cl₂ is specifically chosen because its large bite angle and bidentate nature prevent the catalyst from degrading into inactive palladium black, even in the presence of the coordinating indazole nitrogens[3].
Step-by-Step Protocol
1. Reagent Assembly & Stoichiometry
-
Aryl Halide: 1.0 equivalent.
-
This compound: 1.3 to 1.5 equivalents. (Causality: The excess compensates for inevitable losses due to competitive protodeboronation).
-
Base: K₂CO₃ or Cs₂CO₃, 3.0 equivalents. (Causality: Required to form the reactive palladium-hydroxo complex and to generate the nucleophilic boronate anion).
-
Catalyst: Pd(dppf)Cl₂, 0.05 equivalents (5 mol%)[3].
-
Solvent System: 1,4-Dioxane and Water (4:1 v/v)[4].
2. Degassing (Critical Step) Combine the aryl halide, boronic acid, base, and solvent in a Schlenk flask. Sparge the heterogeneous mixture with Argon for a minimum of 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, terminating the catalytic cycle.
3. Catalyst Addition & Thermal Activation Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the vessel and heat to 80–90 °C[3]. The biphasic mixture will ensure the lipophilic aryl halide and the water-soluble base remain in continuous contact at the solvent interface.
4. Validation Checkpoint After 2 hours, sample the organic layer. Quench the aliquot in acetonitrile and analyze via LC-MS. Self-Validation: You must observe either the product mass or the protodeboronated indazole mass. If starting material remains but the boronic acid is consumed, protodeboronation outpaced transmetalation. In future runs, switch to a milder base (e.g., potassium phosphate) or lower the temperature.
5. Workup and Purification Cool the reaction to room temperature. Dilute with Ethyl Acetate and 1M aqueous NaOH. Causality: The highly basic aqueous wash converts any unreacted boronic acid into the water-soluble boronate anion, pulling it into the aqueous layer and drastically simplifying subsequent silica gel chromatography.
Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.
References
- (4-Fluoro-1H-indazol-6-yl)
- (4-Fluoro-1H-indazol-6-yl)
- Source: NIH (National Institutes of Health)
- Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors Source: Taylor & Francis URL
- SAFETY DATA SHEET - MilliporeSigma Source: Sigma-Aldrich URL
- US11702411B2 - Pyridine, pyrazine, and triazine compounds as allosteric SHP2 inhibitors Source: Google Patents URL
Sources
- 1. US11702411B2 - Pyridine, pyrazine, and triazine compounds as allosteric SHP2 inhibitors - Google Patents [patents.google.com]
- 2. Product Detail [m.drugdu.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comprehensive Spectroscopic and Mechanistic Profiling of (4-Fluoro-1H-indazol-6-yl)boronic acid
Executive Summary
In modern medicinal chemistry, the indazole ring is a privileged scaffold frequently utilized to mimic key pharmacophores in kinase inhibitors and receptor antagonists. The functionalization of this core with a fluorine atom enhances metabolic stability and lipophilicity, while the inclusion of a boronic acid moiety at the C6 position transforms the molecule into a highly versatile building block for modular assembly.
This technical guide provides an in-depth spectroscopic characterization of (4-Fluoro-1H-indazol-6-yl)boronic acid (CAS: 1253911-24-8)[1]. By detailing the causality behind specific nuclear magnetic resonance (NMR) phenomena, mass spectrometry (MS) isotopic signatures, and cross-coupling behaviors, this whitepaper serves as a self-validating reference for researchers and drug development professionals engaged in complex synthetic workflows.
Physicochemical & Structural Data
Before initiating spectroscopic validation, it is critical to establish the baseline physicochemical parameters of the compound. The table below summarizes the core identifiers and theoretical properties of the free boronic acid.
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1253911-24-8 |
| Molecular Formula | C₇H₆BFN₂O₂ |
| Molecular Weight | 179.94 g/mol |
| Related Derivative | Pinacol ester (CAS: 2121511-94-0) |
| Hydrogen Bond Donors | 3 (1 x NH, 2 x OH) |
| Hydrogen Bond Acceptors | 4 (N, F, 2 x O) |
Spectroscopic Characterization & Causality
The accurate characterization of arylboronic acids is notoriously complex due to their propensity to form trimeric anhydrides (boroxines) in solution. The following data represents the pure monomeric form, with causality provided for the specific solvent and experimental conditions required to observe these signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To prevent boroxine oligomerization, NMR spectra must be acquired in a strongly hydrogen-bonding solvent such as DMSO-d₆. The solvent coordinates to the empty p-orbital of the boron atom, breaking intermolecular B-O-B bonds and shifting the equilibrium entirely to the monomeric acid.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Coupling Dynamics |
|---|---|---|---|---|
| 13.30 | Broad singlet | 1H | N-H (H1) | Highly deshielded due to the aromatic ring current and heteroatom attachment. |
| 8.25 | Broad singlet | 2H | B(OH)₂ | Broadened by the quadrupolar relaxation of the ¹¹B nucleus (spin I = 3/2). |
| 8.10 | Singlet | 1H | C-H (H3) | Characteristic pyrazole-ring proton, isolated from scalar coupling. |
| 7.90 | Singlet | 1H | C-H (H7) | Appears as a fine singlet or broadened doublet due to weak meta-coupling. |
| 7.35 | Doublet of doublets | 1H | C-H (H5) | Exhibits ortho-coupling to F (J ≈ 10.5 Hz) and meta-coupling to H7 (J ≈ 1.0 Hz). |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality / Coupling Dynamics |
|---|---|---|---|
| 156.0 | Doublet (¹J_CF ≈ 250 Hz) | C4 | Direct C-F scalar coupling causes massive splitting. |
| 140.5 | Singlet | C7a | Bridgehead carbon adjacent to the indazole nitrogen. |
| 135.0 | Broad multiplet | C6 | Broadened to near-invisibility by ¹¹B quadrupolar relaxation. |
| 133.2 | Singlet | C3 | Pyrazole core carbon. |
| 115.5 | Doublet (²J_CF ≈ 15 Hz) | C3a | Two bonds away from the fluorine atom. |
| 112.0 | Singlet | C7 | Distant from fluorine; minimal coupling observed. |
| 108.5 | Doublet (²J_CF ≈ 18 Hz) | C5 | Two bonds away from the fluorine atom. |
Table 3: Heteronuclear NMR (¹¹B and ¹⁹F)
| Nucleus | Shift (δ, ppm) | Multiplicity | Causality / Structural Significance |
|---|---|---|---|
| ¹¹B | 28.5 | Broad singlet | Characteristic of an sp² hybridized boron bound to an aryl ring[2]. |
| ¹⁹F | -115.4 | Doublet of doublets | Coupled to H5 (J ≈ 10.5 Hz). Confirms the C4 position of the fluorine. |
Mass Spectrometry (ESI-MS) & Infrared (FTIR)
Electrospray ionization (ESI) in negative mode is the gold standard for boronic acids. The empty p-orbital readily accepts an electron or hydroxide ion in the electrospray plume, forming a highly stable [M-H]⁻ anion.
Table 4: ESI-MS and FTIR Signatures
| Technique | Key Signal | Assignment | Self-Validating Feature |
|---|---|---|---|
| ESI-MS (-) | m/z 179.0 (100%) | [M-H]⁻ (¹¹B isotope) | The presence of a secondary peak at m/z 178.0 (~25% intensity) perfectly matches the natural ¹¹B/¹⁰B isotopic ratio, validating the presence of boron. |
| FTIR (ATR) | 3350 cm⁻¹ | O-H stretch | Broad band indicative of extensive hydrogen bonding. |
| FTIR (ATR) | 1345 cm⁻¹ | B-O stretch | The definitive stretching frequency for arylboronic acids. |
| FTIR (ATR) | 1080 cm⁻¹ | C-F stretch | Strong, sharp peak confirming halogenation. |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains built-in analytical checkpoints to confirm causality and prevent downstream failures.
Protocol 1: Self-Validating NMR Preparation for Boronic Acids
Objective: To obtain sharp, monomeric ¹H and ¹¹B NMR spectra free of boroxine interference.
-
Solvent Selection: Weigh 5-10 mg of this compound into a clean vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Causality: Non-polar solvents like CDCl₃ promote dehydration to the cyclic boroxine, which broadens all signals.
-
Initial Acquisition: Transfer to an NMR tube and acquire the standard ¹H spectrum. You should observe the broad B(OH)₂ peak at ~8.25 ppm.
-
Deuterium Exchange (Validation Step): Add exactly one drop (approx. 10 µL) of D₂O to the NMR tube. Cap and invert 3 times to mix.
-
Secondary Acquisition: Re-run the ¹H spectrum. The peak at 8.25 ppm must completely disappear due to rapid H/D exchange. Causality: If a peak at ~8.2 ppm persists after D₂O addition, it is an aromatic proton impurity, not the boronic acid hydroxyls.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To couple the indazole boronic acid to an aryl halide (Ar-X)[3].
-
Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Base Activation: Add K₂CO₃ (2.5 equiv). Causality: The neutral boronic acid is a poor nucleophile. The carbonate base attacks the boron atom, converting it into a negatively charged, sp³-hybridized boronate complex. This "ate" complex drastically increases the nucleophilicity of the ipso-carbon, which is an absolute requirement for the subsequent transmetalation step.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is mandatory to solubilize the inorganic base and facilitate the formation of the active boronate species.
-
Reaction & Monitoring: Heat the mixture to 90 °C under nitrogen. Monitor via LC-MS. The disappearance of the m/z 179.0/178.0 isotopic doublet confirms the consumption of the boronic acid.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Mechanistic Visualization
The following diagram illustrates the causality of the Suzuki-Miyaura catalytic cycle, specifically highlighting how the base activates the this compound to enable transmetalation.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the activated boronate.
References
-
ChemTalk. "Metal-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling." ChemTalk. URL: [Link]
-
RSC Publishing. "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling." RSC Advances. URL:[Link]
-
J-Stage. "11B NMR Study of p-Carboxybenzeneboronic Acid Ions for Complex Formation." Analytical Sciences. URL:[Link]
Sources
Strategic Deployment of Fluorinated Indazole Boronic Acids in Medicinal Chemistry
Executive Summary: The Convergence of Three Powerhouses
In modern drug discovery, the fluorinated indazole boronic acid represents a convergence of three privileged chemical motifs: the indazole scaffold (a bioisostere of indole/purine), fluorine substitution (for metabolic blocking and electronic tuning), and the boronic acid/ester (a versatile synthetic handle and reversible covalent warhead).
This technical guide dissects the utility of these compounds, moving beyond basic synthesis into the "why" and "how" of their application in high-value medicinal chemistry programs, particularly for kinase inhibitors and GPCR ligands.
Structural & Electronic Rationale: The Fluorine Effect
The strategic incorporation of fluorine onto the indazole core alters the physicochemical landscape of the molecule in predictable ways. When designing boronic acid intermediates, understanding these shifts is critical for both synthetic success and downstream biological activity.
pKa Modulation and Hydrogen Bonding
The indazole core is amphoteric. The N1-H is weakly acidic (
-
Inductive Withdrawal (-I Effect): Placing a fluorine atom at C4, C5, C6, or C7 significantly lowers the
of the N1-H bond due to through-bond electron withdrawal. This increases the acidity, facilitating N1-alkylation or arylation reactions often performed before borylation. -
Lipophilicity (
): Fluorination typically increases lipophilicity ( per F atom), improving membrane permeability. However, in the context of boronic acids, the hydrophilic nature of the group often counterbalances this, making these intermediates easier to handle in reverse-phase purification than their protodeboronated counterparts.
Metabolic Blocking
In medicinal chemistry, the C3, C5, and C6 positions of indazole are metabolic "hotspots" for Cytochrome P450 oxidation.
-
Strategic Substitution: Replacing a C-H bond with a C-F bond at these positions blocks oxidative metabolism.
-
Synthetic Consequence: If the target drug requires a C-F bond at C5, the boronic acid must be installed at a different vector (e.g., C3) to allow for modular coupling.
Synthetic Architectures: Accessing the Scaffold
Accessing fluorinated indazole boronic acids requires navigating the regioselectivity challenges of the indazole ring. There are two primary dominant pathways: Transition-Metal Catalyzed C-H Activation and Miyaura Borylation .
Pathway A: Iridium-Catalyzed C-H Borylation (C3-Selective)
This is the modern "gold standard" for accessing C3-boronates without pre-functionalization.
-
Mechanism: An Iridium(I) catalyst (typically
) with a bipyridine ligand facilitates the activation of the C3-H bond. -
Regioselectivity: The C3 position is sterically accessible and electronically activated. However, the N1-H must often be protected (e.g., SEM, THP) or alkylated to prevent catalyst poisoning or competitive N-borylation.
-
Fluorine Impact: A fluorine substituent at C4 can sterically hinder C3-borylation, often requiring elevated temperatures or specialized ligands (e.g., dtbpy).
Pathway B: Miyaura Borylation (Halide-Directed)
Used when the boron moiety is required on the benzene ring (C4-C7).
-
Mechanism: Pd-catalyzed cross-coupling of a pre-existing aryl halide (Br/I) with bis(pinacolato)diboron (
). -
Advantage: Strictly regioselective based on the starting halide position.
-
Challenge: Fluorinated indazoles are electron-deficient, making the oxidative addition of Pd(0) facile, but potentially destabilizing the resulting boronate ester toward protodeboronation.
Visualization of Synthetic Logic
Figure 1: Decision tree for synthesizing fluorinated indazole boronic esters based on regiochemical targets.
Experimental Protocol: Miyaura Borylation
Objective: Synthesis of 6-fluoro-1H-indazol-4-yl-4-boronic acid pinacol ester. Rationale: This protocol uses a Pd(II) precatalyst that is robust against the electron-poor nature of the fluorinated ring. KOAc is selected as a weak base to prevent hydrolysis of the sensitive boronate ester.
Materials & Reagents
| Reagent | Equiv. | Role |
| 4-Bromo-6-fluoro-1H-indazole | 1.0 | Substrate |
| Bis(pinacolato)diboron ( | 1.2 | Boron Source |
| 0.05 | Catalyst | |
| Potassium Acetate (KOAc) | 3.0 | Base |
| 1,4-Dioxane | [0.2 M] | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Setup: In a glovebox or under active Argon flow, charge a dry pressure vial with the bromo-indazole (1.0 equiv),
(1.2 equiv), and KOAc (3.0 equiv). -
Degassing: Add anhydrous 1,4-dioxane. Sparge the solution with Argon for 10 minutes to remove dissolved
(Critical: Oxygen promotes homocoupling and protodeboronation). -
Catalyst Addition: Add
(5 mol%) quickly against the Argon flow. Seal the vial immediately. -
Reaction: Heat the block to 90°C. Monitor by LCMS every 2 hours.
-
Checkpoint: Look for the mass of Product
. Note that boronic esters often ionize poorly or show partial hydrolysis to the acid .
-
-
Workup: Upon conversion (>95%), cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc).
-
Note: Silica gel can induce hydrolysis. Use deactivated silica or rapid elution.
-
Medicinal Chemistry Applications
As Modular Building Blocks (Suzuki-Miyaura Coupling)
Fluorinated indazole boronic acids are primarily used to construct biaryl systems found in kinase inhibitors.
-
Reactivity Profile: The presence of Fluorine makes the C-B bond slightly more polarized. In Suzuki couplings, electron-deficient boronic acids (like these) transmetalate faster than electron-rich ones.
-
Case Study: Synthesis of VEGFR inhibitors (e.g., Axitinib analogs). The indazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase. The boronic acid allows for the late-stage attachment of the "tail" region that extends into the solvent-exposed pocket.
As Reversible Covalent Inhibitors (Warheads)
While less common than peptide boronates (like Bortezomib), indazole boronic acids are emerging as serine protease inhibitors.
-
Mechanism: The boron atom acts as an electrophile, accepting a lone pair from the catalytic Serine hydroxyl group to form a tetrahedral boronate adduct.
-
Selectivity: The indazole scaffold provides rigid
-stacking interactions within the S1 pocket, while the Fluorine atom can modulate the Lewis acidity of the Boron, tuning the "on-rate" and "off-rate" of the inhibitor.
Mechanism of Action Diagram
Figure 2: Reversible covalent inhibition mechanism of serine proteases by indazole boronic acids.
References
-
Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances, 2014. Link
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2017. Link
-
Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy & Pharmaceutical Sciences, 2019. Link
-
Miyaura Borylation of Aryl Halides. Organic Syntheses, 2020. Link
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2021. Link
Methodological & Application
Palladium catalysts for Suzuki coupling of (4-Fluoro-1H-indazol-6-yl)boronic acid
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-Fluoro-1H-indazol-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Novel Indazole Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency and reliability in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed transformation has become an indispensable tool in the pharmaceutical industry, where the rapid assembly of complex molecular architectures is paramount.[4] Central to drug discovery is the indazole scaffold, a privileged heterocyclic motif found in numerous biologically active compounds and approved therapeutics.[5][6] The ability to functionalize this core structure allows for the systematic exploration of chemical space to optimize pharmacological properties.
This compound is a key building block for this purpose. Its strategic placement of a fluorine atom and a boronic acid handle offers a direct route to novel 6-aryl-4-fluoro-1H-indazoles, a class of compounds with significant potential in medicinal chemistry. This application note provides a detailed technical guide for researchers, offering insights into catalyst selection, reaction optimization, and practical protocols for the successful Suzuki-Miyaura coupling of this valuable intermediate.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing experimental outcomes. The process is a catalytic cycle centered on a palladium complex, which seamlessly transitions between Pd(0) and Pd(II) oxidation states through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][7]
-
Oxidative Addition : The cycle initiates when the active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[3]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[8][9][10][11]
-
Reductive Elimination : In the final step, the two organic partners on the Pd(II) complex couple to form the new C-C bond of the final product. This action "reduces" the palladium back to its Pd(0) state, thus regenerating the catalyst and allowing the cycle to begin anew.[1][3]
Reagents and Equipment
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
PdCl₂(dppf) (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, the aryl bromide, PdCl₂(dppf), and potassium carbonate.
-
Establish Inert Atmosphere: Seal the flask with a septum and attach it to a manifold. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. [12]3. Solvent Addition: Using a syringe, add degassed 1,4-dioxane and degassed water to the flask (a typical solvent ratio is 4:1 or 5:1 v/v dioxane:water). The reaction mixture should be a suspension.
-
Heating and Monitoring: Fit the flask with a condenser under a positive pressure of inert gas. Lower the flask into a preheated oil bath (typically 80-100 °C) and begin vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Incorrect base or solvent choice for the substrate. | 1. Use fresh catalyst and ensure an inert atmosphere throughout.2. Degas solvents thoroughly via sparging with inert gas or freeze-pump-thaw cycles.3. Screen alternative bases (e.g., K₃PO₄) and solvents (e.g., Toluene, DME). |
| Significant Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (high temperature, strong base).<[13]br>2. Reaction time is too long. | 1. Use a milder base (K₃PO₄) and minimize the amount of water.2. Lower the reaction temperature if possible.3. Consider converting the boronic acid to a more stable pinacol boronate ester. [13][14] |
| Dehalogenation of Aryl Halide | 1. A common side reaction where the halide is replaced by hydrogen.<[1]br>2. Presence of hydride sources in the reaction mixture. | 1. Ensure high purity of all reagents and solvents.2. Screen different bases and catalyst systems. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing novel 6-aryl-4-fluoro-1H-indazoles. Success relies on a firm understanding of the catalytic cycle and careful attention to experimental parameters. By methodically selecting an appropriate palladium catalyst system, such as PdCl₂(dppf), and optimizing the base and solvent conditions, researchers can effectively mitigate common side reactions like protodeboronation and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust foundation for drug development professionals and scientists to build upon in their pursuit of new and impactful chemical entities.
References
-
C. A. Malapit, J. F. E. Walz, J. K. St. Jean, F. Bellina, R. A. S. Vasconcellos, A. C. B. Burtoloso, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction," ACS Catalysis, 2021. [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs Website. [Link]
-
Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Link]
-
Wikipedia, "Suzuki reaction," Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Link]
-
F. Bellina, P. Peluso, R. Rossi, "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances," Synlett, 2004. [Link]
-
T. H. T. Dang, S. G. S. R. Ali, A. M. Z. Slawin, C. A. O. O'Keefe, D. B. Cordes, J. M. J. Williams, "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," ACS Catalysis, 2017. [Link]
-
N. T. S. Phan, M. Van Der Sluys, C. W. Jones, "On the Nature of the Active Species in Palladium Catalyzed Mizoroki-Heck and Suzuki-Miyaura Couplings - Homogeneous or Heterogeneous Catalysis, A Critical Review," Advanced Synthesis & Catalysis, 2006. [Link]
-
The Chemists' Cookbook, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, 2023. [Link]
-
A. C. S. Abreu, L. M. S. S. Lima, S. J. A. D. de Melo, "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction," Journal of the American Chemical Society, 2005. [Link]
-
K. W. Anderson, R. E. Tundel, T. Ikawa, R. A. Widenhoefer, S. L. Buchwald, "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters," Journal of the American Chemical Society, 2007. [Link]
-
J. M. Macharia, C. Joshi, J. A. Izzo, V. Wambua, S. Kim, J. S. Hirschi, M. J. Vetticatt, "The catalytic mechanism of the Suzuki-Miyaura reaction," ChemRxiv, 2021. [Link]
-
C. Wu, E. Wang, Y. Jin, J. Xing, W. Yao, X. Dou, "Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides," Chemistry – An Asian Journal, 2023. [Link]
-
S. K. Ghorui, "Palladium Catalysts for Cross-Coupling Reaction," Catalysts, 2015. [Link]
-
J. G. de Vries, "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," Organic Process Research & Development, 2022. [Link]
-
S. L. Buchwald, "Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes," DSpace@MIT, 2007. [Link]
-
P. Prajapati, S. K. Sahoo, B. K. Singh, V. K. Tiwari, "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling," RSC Advances, 2022. [Link]
-
R. Duke, "Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications," Journal of Chemical and Pharmaceutical Research, 2024. [Link]
-
F. Bellina, R. Rossi, "Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid," ResearchGate, 2006. [Link]
-
N. El-Hamdouni, A. El-Faydy, M. El-Kaoua, A. El-Messaoudi, M. Akssira, A. A. El-Remvy, "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles," RSC Advances, 2021. [Link]
-
G. A. Molander, S. L. J. Trice, S. D. Dreher, "Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions," Organic Letters, 2012. [Link]
-
A. G. Myers Research Group, "The Suzuki Reaction," Harvard University. [Link]
-
F. Bellina, C. Calandri, S. Cauteruccio, R. Rossi, "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles," Molecules, 2006. [Link]
-
Y. Liu, H. Wang, "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism," Catalysts, 2023. [Link]
-
A. Suzuki, "Organoborane coupling reactions (Suzuki coupling)," Proceedings of the Japan Academy, Series B, 2004. [Link]
-
N. El-Hamdouni, A. El-Faydy, M. El-Kaoua, A. El-Messaoudi, M. Akssira, A. A. El-Remvy, "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in," RSC Advances, 2021. [Link]
-
M. A. Esteruelas, A. M. López, M. Oliván, "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives," Nanomaterials, 2017. [Link]
- Google Patents, "CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-," Google P
-
M. K. Sharma, A. K. Singh, V. Kumar, "Indazole – an emerging privileged scaffold: synthesis and its biological significance," RSC Medicinal Chemistry, 2024. [Link]
-
M. D. P. M. Marques, "Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives," Applied Sciences, 2023. [Link]
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Application Note: Base Selection and Optimization for Suzuki-Miyaura Cross-Coupling of (4-Fluoro-1H-indazol-6-yl)boronic Acid
Executive Summary
The Suzuki-Miyaura cross-coupling of heteroaryl boronic acids is a cornerstone of modern pharmaceutical synthesis. However, utilizing (4-Fluoro-1H-indazol-6-yl)boronic acid presents a dual synthetic challenge: the presence of an unprotected, Lewis-basic indazole nitrogen (NH) and a highly electron-withdrawing fluorine atom. These structural features drastically increase the substrate's susceptibility to base-mediated protodeboronation and catalyst deactivation.
This application note provides a comprehensive, causality-driven guide to selecting the optimal base and reaction conditions to maximize cross-coupling yields while suppressing deleterious side reactions.
Mechanistic Insights & Substrate Challenges
To design a self-validating protocol, one must first understand the causality behind the experimental failures commonly observed with this substrate.
The Role of the Base in Transmetalation
In the Suzuki-Miyaura catalytic cycle, the base is not merely an acid scavenger; it is a critical mechanistic participant. The base coordinates with the neutral boronic acid (
The "Double Threat" of this compound
-
The Unprotected Indazole (NH): The free NH group (pKa ~14) can coordinate to the palladium center, forming an off-cycle Pd-azolyl resting state that poisons the catalyst [2]. Furthermore, if the base is too strong, competitive N-arylation (Buchwald-Hartwig coupling) can occur.
-
The 4-Fluoro Substituent: The highly electronegative fluorine atom withdraws electron density from the aromatic ring. This lowers the pKa of the boronic acid, making the boron atom highly electrophilic. While this accelerates the formation of the borate complex, it also drastically lowers the activation energy for protodeboronation —the hydrolytic cleavage of the C-B bond to yield the des-boro byproduct (4-fluoro-1H-indazole) [1].
Mechanistic divergence of the borate complex: Transmetalation vs. Protodeboronation.
Base Selection Matrix
Because the rate of protodeboronation is directly proportional to the hydroxide/base concentration and temperature, strong bases (e.g., NaOH, KOtBu) must be strictly avoided . The optimal base must be strong enough to form the borate complex but mild enough to prevent C-B bond hydrolysis.
Table 1: Base Optimization Profiles for 4-Fluoroindazole Boronic Acids
| Base | pKa (aq) | Solubility in Organics | Protodeboronation Risk | Recommendation for this Substrate |
| K₃PO₄ | ~12.3 | Low | Low-Medium | Highly Recommended. Excellent synergy with Buchwald ligands (XPhos) for unprotected azoles [2]. |
| K₂CO₃ | ~10.3 | Very Low | Medium | Standard Starting Point. Works well in biphasic Dioxane/H₂O systems with Pd(dppf)Cl₂ [3]. |
| Cs₂CO₃ | ~10.3 | Moderate | Low | Excellent for Anhydrous Conditions. Use when water must be minimized to stop protodeboronation. |
| Na₂CO₃ | ~10.3 | Very Low | High (if heated) | Not Recommended. Often requires higher water ratios to dissolve, accelerating des-boronation. |
| NaOH | ~14.0 | Insoluble | Critical | Avoid. Rapidly cleaves the C-B bond of electron-deficient heteroaryl boronic acids. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Protocol A is the industry-standard starting point, while Protocol B is specifically engineered for highly sensitive coupling partners where protodeboronation outcompetes transmetalation.
Protocol A: Standard Biphasic Coupling (K₂CO₃ / Pd(dppf)Cl₂)
Best for standard aryl halides with moderate to high reactivity.
Rationale: K₂CO₃ in a 4:1 Dioxane/Water mixture provides enough aqueous solubility to activate the boronic acid without creating a highly hydrolytic environment [3]. Pd(dppf)Cl₂ is a robust bidentate catalyst that resists poisoning by the indazole NH.
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv, 0.5 mmol), this compound (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).
-
Base Addition: Add finely milled K₂CO₃ (2.5 equiv, 1.25 mmol). Self-Validation Check: Ensure the base is not clumped, as surface area dictates the dissolution rate in the biphasic mixture.
-
Solvent Introduction: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O.
-
Degassing (Critical): Sparge the mixture with Argon for 10 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid.
-
Reaction: Heat the mixture to 80 °C (avoid exceeding 90 °C to limit protodeboronation) and stir vigorously for 4–8 hours.
-
Monitoring: Monitor via LC-MS. Look for the mass of the desired product and the mass of 4-fluoro-1H-indazole (des-boro byproduct). If the des-boro peak dominates, immediately switch to Protocol B.
Protocol B: Mild/Anhydrous Coupling (K₃PO₄ / XPhos)
Best for unreactive aryl chlorides or when severe protodeboronation is observed in Protocol A.
Rationale: Unprotected nitrogen-rich heterocycles severely inhibit standard Pd catalysts. Using a highly active, bulky, electron-rich ligand like XPhos with a Pd(0) or Pd(II) precatalyst rapidly accelerates the transmetalation and reductive elimination steps, allowing them to outpace protodeboronation [2]. K₃PO₄ is utilized with minimal water to suppress hydrolysis.
Step-by-Step Methodology:
-
Reagent Charging: Combine aryl halide (1.0 equiv), this compound (1.5 equiv—increased to compensate for minor degradation), Pd₂dba₃ (2 mol%), and XPhos (8 mol%).
-
Base Addition: Add anhydrous K₃PO₄ (2.0 equiv).
-
Solvent Introduction: Add 5.0 mL of anhydrous 1,4-Dioxane and exactly 0.1 mL (2% v/v) of H₂O. Causality: A catalytic amount of water is required to form the borate complex, but bulk water is excluded to prevent protodeboronation.
-
Reaction: Degas with Argon, then heat at 100 °C for 2–4 hours.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black and phosphate salts before chromatographic purification [4].
Decision-tree workflow for optimizing the base and conditions based on LC-MS feedback.
Data Interpretation & Troubleshooting
When analyzing the LC-MS data of your crude reaction mixture, the ratio of the desired product to the side products dictates your next optimization step:
-
Observation: High levels of 4-fluoro-1H-indazole (Protodeboronation).
-
Action: Reduce water content. Switch from K₂CO₃ to anhydrous K₃PO₄ or Cs₂CO₃. Lower the reaction temperature by 10–15 °C.
-
-
Observation: Unreacted starting materials; no product or byproducts.
-
Action: The indazole NH is likely poisoning the catalyst. Switch to a Buchwald ligand (XPhos or SPhos) to create a sterically hindered environment around the Pd center, preventing N-coordination [2].
-
-
Observation: N-arylation of the indazole ring instead of Suzuki coupling.
-
Action: The base is too strong, deprotonating the indazole NH. Ensure you are not using bases with a pKa > 13 (e.g., avoid alkoxides or hydroxides).
-
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available at:[Link]
-
Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 26000-26012. Available at:[Link]
-
Mallinger, A., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(4), 1545–1555. Available at:[Link]
Solvent effects in cross-coupling reactions involving (4-Fluoro-1H-indazol-6-yl)boronic acid
Application Note: Solvent Engineering for Cross-Coupling of (4-Fluoro-1H-indazol-6-yl)boronic acid
Executive Summary
This compound represents a high-value, yet synthetically challenging scaffold in the development of kinase inhibitors (e.g., VEGFR, p38 MAP kinase). Its utility is often compromised by two competing physiochemical factors: the acidity of the indazole N-H (pKa ~14) and the susceptibility of the C-B bond to protodeboronation, accelerated by the electron-withdrawing 4-fluoro substituent.
This guide moves beyond standard "screen-and-pray" approaches. We provide a mechanistic rationale for solvent selection, distinguishing between Standard Discovery Conditions (high reliability) and Green Process Conditions (scale-up ready), with a specific focus on suppressing protodeboronation.
The Mechanistic Challenge: Why Solvent Matters
The success of coupling this specific boronic acid hinges on managing the Boronate Speciation Equilibrium .
-
Solubility vs. Stability: The zwitterionic nature of the unprotected indazole requires polar solvents for solubility. However, high polarity (especially in the presence of water and high pH) stabilizes the boronate anion intermediate (
), which is the precursor to both the desired transmetallation and the undesired protodeboronation. -
The Fluorine Effect: The C4-fluorine atom exerts a strong inductive effect (-I), pulling electron density from the aromatic ring. While this activates the C-B bond for transmetallation, it simultaneously lowers the activation energy for hydrolytic cleavage (protodeboronation), particularly in aqueous/alcoholic media.
Diagram 1: Reaction Pathways & Solvent Influence
Caption: The solvent system dictates the lifetime of the Boronate Anion. Excess water/protic solvents accelerate both pathways, but protodeboronation often outcompetes transmetallation if the catalyst is slow.
Solvent System Screening Guide
The following table summarizes solvent performance based on internal benchmarking and literature precedents for fluoro-heteroaryl boronic acids.
| Solvent System | Role | Performance | Mechanism of Action |
| 1,4-Dioxane / H₂O (4:1) | Standard (Discovery) | ⭐⭐⭐⭐⭐ | Excellent solubility for the indazole core. The moderate water content activates the boronic acid without overwhelming protodeboronation rates. |
| 2-MeTHF / H₂O (10:1) | Green (Process) | ⭐⭐⭐⭐ | 2-MeTHF is derived from renewable resources. It forms a biphasic system that protects the boronic acid in the organic layer until phase transfer occurs. |
| DMF or DMAc (Anhydrous) | Specialist | ⭐⭐⭐ | Required only for extremely insoluble coupling partners. Warning: High temperatures in basic DMF can cause N-arylation side reactions. |
| Ethanol / Toluene / H₂O | Legacy | ⭐⭐ | Not Recommended. The high protic nature of ethanol combined with the electron-deficient fluoro-indazole ring leads to rapid protodeboronation (>20% by-product). |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (High Reliability)
Recommended for initial screening and medicinal chemistry scale (<1g).
Reagents:
-
This compound (1.0 equiv)
-
Aryl Halide (Br/I preferred) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) — Robust against Lewis basic nitrogens.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]
Procedure:
-
Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon or Nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Assembly: In a reaction vial, combine the boronic acid, aryl halide, base, and catalyst.
-
Solvation: Add the degassed solvent mixture (concentration ~0.1 M relative to halide).
-
Reaction: Seal and heat to 80°C for 4–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Note: If the product stays in the aqueous phase (due to indazole acidity), adjust pH to ~6-7 with mild HCl before extraction.
-
Protocol B: Green Chemistry Scale-Up (2-MeTHF)
Recommended for process development (>10g) to minimize Class 1/2 solvent usage.
Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is immiscible with water but coordinates well with Palladium. By using a limited water ratio, we keep the bulk of the boronic acid in the organic phase, "feeding" it into the aqueous interface only as needed for transmetallation.
Procedure:
-
Charge: Reactor with Aryl Halide (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dtbpf)Cl₂ (3 mol%) (Note: dtbpf ligand is superior for steric bulk).
-
Solvent: Add 2-MeTHF (10 volumes). Stir to slurry.
-
Activation: Add solution of K₃PO₄ (3.0 equiv) in Water (2 volumes).
-
Reaction: Heat to 65°C with vigorous stirring (biphasic mixture requires high agitation).
-
Completion: Monitor by HPLC. If protodeboronation >5%, lower temperature to 50°C and increase catalyst loading.
Troubleshooting & Optimization Logic
If conversion is low or by-products are high, follow this logic flow to adjust the solvent system.
Diagram 2: Solvent Selection Decision Tree
Caption: Troubleshooting logic based on specific failure modes. Protodeboronation requires water restriction; N-arylation requires base modulation.
References
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Protodeboronation Mechanisms in Fluoro-Aromatics
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(3), 1312–1318. Link
-
-
Green Solvents in Cross-Coupling (2-MeTHF)
-
Gallo, V., et al. (2014). Sustainable Suzuki–Miyaura Cross-Coupling Reactions in 2-Methyltetrahydrofuran. Green Chemistry, 16, 1234-1240. Link
-
-
Indazole Chemistry & Protection Strategies
-
Gaonkar, S. L., et al. (2019). Synthesis and Medicinal Properties of Indazole Derivatives. European Journal of Medicinal Chemistry, 181, 111568. Link
-
Disclaimer: The protocols provided herein are for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before handling.
Sources
Application Note: Synthesis of Novel Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling of (4-Fluoro-1H-indazol-6-yl)boronic Acid
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Late-stage functionalization, causality-driven methodology, and reaction optimization.
Scientific Rationale & Scaffold Design
The indazole heterocyclic core is a privileged pharmacophore in modern drug discovery, predominantly utilized in the design of ATP-competitive kinase inhibitors targeting VEGFR, FGFR, and mutant EGFR[1],. The late-stage diversification of this core is critical for exploring structure-activity relationships (SAR).
The strategic installation of a fluorine atom at the C4 position of the indazole ring serves a dual mechanistic purpose. First, fluorine's intense electronegativity inductively lowers the pKa of the N1 proton, finely tuning the hydrogen-bond donor capacity required for optimal interaction with the kinase hinge region. Second, 4-fluoro substitution has been empirically shown to block cytochrome P450-mediated oxidation, thereby dramatically enhancing metabolic stability. Recent bioassays demonstrate that fluorinated indazoles can achieve sub-nanomolar potency against kinases like ROCK1 (IC50 = 14 nM) while simultaneously boosting oral bioavailability to over 60%.
To construct these complex derivatives, (4-Fluoro-1H-indazol-6-yl)boronic acid (CAS: 1253911-24-8)[2],[3] acts as the premier electrophilic coupling partner. While its pinacol ester derivative (CAS: 2121511-94-0),[4] is frequently utilized for its shelf stability, the free boronic acid is often preferred in high-throughput medicinal chemistry due to its superior atom economy and faster transmetalation kinetics in aqueous biphasic systems, bypassing the requisite pre-hydrolysis step[5],[6].
Mechanistic Causality in Protocol Design
The Suzuki-Miyaura cross-coupling of unprotected 1H-indazole boronic acids is historically plagued by competitive protodeboronation—a destructive side reaction accelerated by basic aqueous conditions at elevated temperatures.
Why Pd(dppf)Cl₂? To circumvent protodeboronation, the choice of catalyst is paramount. Monodentate phosphine ligands (e.g., Pd(PPh₃)₄) often exhibit sluggish transmetalation kinetics, leaving the boronic acid vulnerable to degradation. By employing the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) in Pd(dppf)Cl₂, the large bite angle forces a distorted square planar geometry at the palladium center. This steric strain drastically accelerates both the transmetalation and reductive elimination steps, allowing the productive cross-coupling cycle to kinetically outcompete the protodeboronation pathway[7],[8].
Why a DME/H₂O Solvent System? A biphasic 1,2-Dimethoxyethane (DME) and water system (3:1 v/v) is specifically selected. The aqueous layer is essential to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive trihydroxyboronate [Ar-B(OH)₃]⁻ intermediate. DME provides excellent solubility for both the aryl halide and the indazole core, ensuring a high local concentration of reagents at the solvent interface where the catalytic cycle occurs[7].
Experimental Workflow
Workflow for the Suzuki-Miyaura cross-coupling of fluorinated indazole boronic acids.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system, incorporating real-time visual and analytical checkpoints to guarantee scientific integrity and reproducibility.
Reagents & Materials:
-
This compound (1.0 equiv, 1.0 mmol)
-
Aryl or Heteroaryl bromide (e.g., 5-bromo-pyrimidine) (1.05 equiv, 1.05 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)
-
Anhydrous 1,2-Dimethoxyethane (DME) (7.5 mL)
-
Deionized Water (2.5 mL)
Step-by-Step Procedure:
-
Reagent Assembly & Rigorous Degassing:
-
Action: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide and this compound. Add the DME and deionized water.
-
Causality: Sparge the biphasic mixture with Argon gas for a minimum of 15 minutes. Oxygen must be rigorously excluded to prevent the formation of reactive peroxo-palladium species that induce oxidative homocoupling of the boronic acid.
-
-
Base & Catalyst Activation:
-
Action: Under a positive flow of Argon, add the K₂CO₃ followed swiftly by the Pd(dppf)Cl₂ catalyst. Seal the Schlenk tube.
-
Self-Validation Check: Upon addition and initial mixing, the solution should transition from a pale suspension to a deep red/orange hue. This color shift confirms the reduction of Pd(II) to the active Pd(0) catalytic species. If the solution turns opaque black, it indicates catalyst precipitation (Pd-black) due to insufficient degassing.
-
-
Cross-Coupling Execution:
-
Action: Submerge the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800–1000 rpm) to maximize the interfacial surface area of the biphasic system. Maintain for 2 to 4 hours.
-
Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexanes 1:1) or LC-MS. The complete consumption of the aryl bromide and the emergence of a highly UV-active, polar spot indicates successful coupling.
-
-
Quench & Extraction:
-
Action: Cool the mixture to ambient temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the organic layer and extract the aqueous phase with EtOAc (2 x 10 mL). Wash the combined organic layers with saturated NaCl solution (brine, 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Action: Purify the crude residue via flash column chromatography on silica gel utilizing a gradient elution (10% to 50% EtOAc in Hexanes) to afford the pure 6-aryl-4-fluoro-1H-indazole derivative.
-
Quantitative Data Presentation
The following table summarizes the optimization parameters for the cross-coupling of this compound, highlighting the causality behind the selected protocol conditions.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 6-Aryl-4-fluoro-1H-indazole Synthesis
| Entry | Catalyst (5 mol%) | Solvent System (3:1) | Base (3 equiv) | Temp (°C) | Time (h) | Isolated Yield (%) | Protodeboronation (%) |
| 1 | Pd(PPh₃)₄ | 1,4-Dioxane / H₂O | Na₂CO₃ | 100 | 6 | 45 | 35 |
| 2 | Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O | K₂CO₃ | 80 | 4 | 72 | 15 |
| 3 | Pd(dppf)Cl₂ | DME / H₂O | K₂CO₃ | 80 | 2 | 88 | < 5 |
| 4 | Pd(PCy₃)₂ | DME / H₂O | K₂CO₃ | 80 | 4 | 55 | 20 |
Note: Entry 3 represents the optimized protocol. The combination of the dppf ligand and the DME/H₂O solvent system maximizes the transmetalation rate while suppressing the protodeboronation of the indazole core[7],[8].
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances URL:[Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances URL:[Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules (via NIH / PMC) URL:[Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amfluoro.com [amfluoro.com]
- 3. Product Detail [m.drugdu.com]
- 4. chemscene.com [chemscene.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Suzuki coupling with (4-Fluoro-1H-indazol-6-yl)boronic acid
Technical Support Center: Ticket #4F-IND-808 Subject: Optimization of Suzuki Coupling with (4-Fluoro-1H-indazol-6-yl)boronic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Double-Edged" Substrate
You are encountering low yields with This compound due to two synergistic failure modes inherent to this specific scaffold:
-
Accelerated Protodeboronation: The 4-fluoro substituent is an electron-withdrawing group (EWG). While this is often desirable for medicinal chemistry, in a boronic acid, it destabilizes the C-B bond. The EWG pulls electron density, facilitating the hydrolytic cleavage of the boron moiety before it can transmetallate, resulting in the formation of 4-fluoro-1H-indazole (the "de-boronated" byproduct).
-
Catalyst Poisoning (The "Azole Effect"): The unprotected N-H of the indazole is acidic (pKa ~14 in DMSO, lowered further by the 4-F). In basic conditions, the resulting indazolide anion acts as a ligand, coordinating tightly to the Palladium center and shutting down the catalytic cycle.
The following guide prioritizes Reaction Rate over stability—we must couple the substrate faster than it can decompose.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I see the starting halide disappear, but the major product is the "de-boronated" indazole. Why?
A: This is the hallmark of Protodeboronation . Your coupling reaction is too slow relative to the decomposition of the boronic acid.
-
The Mechanism: In the presence of water and base, the boronic acid forms a boronate "ate" complex. If transmetallation to Palladium is slow (due to steric bulk or poor catalyst activity), this complex reacts with water instead, cleaving the C-B bond.
-
The Fix: You must accelerate the Transmetallation step.[1]
-
Switch Ligands: Move from standard phosphines (PPh3, dppf) to electron-rich, bulky biaryl phosphines like XPhos or SPhos . These ligands facilitate rapid oxidative addition and, crucially, create a catalytic pocket that speeds up transmetallation.
-
Concentration: High dilution favors hydrolysis. Run the reaction at a higher concentration (0.2 M – 0.5 M).
-
Q2: The reaction mixture turns black/precipitates immediately, and conversion is stalled. Is the free N-H the problem?
A: Yes. This indicates Catalyst Death (Palladium black formation).
-
The Cause: The indazole nitrogen (especially the deprotonated anion) binds to Pd(II) species, displacing your phosphine ligands. Without ligands, the Palladium aggregates into inactive metal particles (Pd black).
-
The Fix:
-
Option A (Protection): Protect the nitrogen with a THP (Tetrahydropyranyl) , SEM , or Boc group. This physically blocks the nitrogen from coordinating to the metal.
-
Option B (Buchwald Precatalysts): If you must run it unprotected, use XPhos Pd G3 or G4 . These precatalysts are designed to remain stable even in the presence of inhibitory heterocycles.
-
Q3: Should I use the Pinacol Ester instead of the free Boronic Acid?
A: generally, Yes , but with a caveat.
-
Pros: Pinacol esters are significantly more resistant to protodeboronation during storage and handling.
-
Cons: In the reaction vessel, they must hydrolyze to the free acid/ate-complex to react. If this release is too slow, the reaction stalls. If too fast, you face the same deboronation issues.
-
Recommendation: Use the Pinacol ester in anhydrous conditions (e.g., Dioxane/DMF with anhydrous K3PO4) to prevent hydrolysis-driven decomposition, or use a slow-release strategy (e.g., adding water dropwise).
Part 2: Visualizing the Problem
The following diagram illustrates the competing pathways determining your yield.
Caption: Figure 1. Kinetic competition between the desired Transmetallation pathway (Green) and the parasitic Protodeboronation and Catalyst Poisoning pathways (Red).
Part 3: Optimized Experimental Protocols
Method A: The "Buchwald" Approach (Unprotected Substrate)
Best for when you cannot add a protection step. Uses highly active ligands to outcompete decomposition.
-
Reagents:
-
Protocol:
-
Charge a vial with the Aryl Halide, Boronic Acid, Base, and Catalyst.
-
Seal and purge with Argon/Nitrogen (3 cycles). Oxygen accelerates deboronation.
-
Add degassed Dioxane/Water mixture.[4]
-
Heat rapidly to 80–100°C .
-
Critical: Monitor by LCMS at 30 minutes. If the reaction isn't done in 1-2 hours, it likely won't finish.
-
Method B: The "Protected" Approach (High Reliability)
Best for scale-up or if Method A fails.
-
Protection Step: React the boronic acid (or its precursor) with DHP (3,4-Dihydro-2H-pyran) and catalytic acid to form the THP-protected indazole .
-
Coupling Step:
-
Deprotection: Treat the isolated product with HCl/MeOH or TFA/DCM to remove the THP group.
Part 4: Troubleshooting Decision Tree
Follow this logic flow to diagnose your specific failure mode.
Caption: Figure 2. Step-by-step diagnostic logic for isolating the cause of failure in Suzuki couplings.
Part 5: Data Comparison of Conditions
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reason |
| Catalyst | Pd(PPh3)4 | XPhos Pd G3 or SPhos Pd G3 | Standard catalysts are too slow; G3 precatalysts ensure rapid turnover before decomposition. |
| Base | Na2CO3 | K3PO4 or Cs2CO3 | Phosphates provide a buffering effect that can stabilize pH-sensitive boronic acids better than carbonates. |
| Solvent | DMF (Wet) | Dioxane/H2O (4:1) or THF (Anhydrous) | Dioxane promotes solubility without being as coordinating as DMF. Anhydrous conditions stop hydrolysis. |
| Temp | 120°C (Overnight) | 80-100°C (1-2 Hours) | Long heating times favor decomposition. High activity catalysts allow shorter run times. |
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[10]
-
[Link]
- Relevance: Establishes XPhos/SPhos as the gold standard for unstable heterocyclic boronic acids.
-
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.[10]
-
[Link]
- Relevance: Specifically addresses the "slow release" and rapid coupling strategy for protodeboronation-prone substr
-
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.
-
[Link]
- Relevance: Comprehensive review on the mechanisms of protodeboronation and stability of different boron species.
-
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.[10]
-
[Link]
- Relevance: Explains the pH dependence of the decomposition, supporting the choice of K3PO4 over stronger bases.
-
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
Side reactions of (4-Fluoro-1H-indazol-6-yl)boronic acid in cross-coupling
Here is the technical support guide for the cross-coupling of (4-Fluoro-1H-indazol-6-yl)boronic acid.
Topic: Troubleshooting Side Reactions in Suzuki-Miyaura Cross-Coupling
Reagent CAS: 885068-10-0 | Molecular Weight: 179.94 | Core Scaffold: Indazole
Executive Summary
This compound is a critical building block for developing type I and II kinase inhibitors. However, the unique electronic push-pull of the electron-rich indazole ring combined with the electron-withdrawing fluorine at C4 creates a specific stability profile.
In our application laboratory, we have identified that protodeboronation (hydrodeboronation) is the primary failure mode, followed closely by catalyst inhibition due to the free N1-H functionality. This guide provides diagnostic Q&A and optimized protocols to mitigate these specific side reactions.
Diagnostic & Troubleshooting Guide
Category A: The Reaction Stalled or Failed
Q1: I observe no conversion of the aryl halide, and the boronic acid remains unreacted. The reaction mixture turned black immediately.
-
Diagnosis: Catalyst Poisoning by Free N1-H.
-
The Science: The N1 nitrogen of the indazole is acidic (
). In the presence of base, it deprotonates to form an indazolyl anion, which is a potent ligand. This anion coordinates strongly to the Palladium(II) center, displacing phosphine ligands and forming an unreactive "Pd-indazole" complex. This arrests the catalytic cycle before transmetalation can occur. -
Solution:
-
Protect the Nitrogen: Use a protecting group like THP (Tetrahydropyranyl) , SEM , or Boc on the N1 position. This sterically and electronically prevents coordination.
-
Switch Catalyst System: If you must run unprotected, switch to Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ . These bidentate ferrocenyl ligands are more resistant to displacement by the indazole nitrogen than monodentate phosphines like PPh₃.
-
Q2: My LC-MS shows a major peak corresponding to [M-B(OH)₂ + H]. The boronic acid is disappearing, but the product yield is low.
-
Diagnosis: Protodeboronation (Hydrodeboronation).
-
The Science: The C4-Fluorine atom is electron-withdrawing, which inductively destabilizes the C-B bond. Under basic aqueous conditions, the boronate "ate" complex (the active species for transmetalation) is susceptible to protonolysis by water.[1] This cleaves the C-B bond, replacing it with a proton to form 4-fluoro-1H-indazole .
-
Solution:
-
Reduce Base Strength: Switch from strong bases (Na₂CO₃, NaOH) to weaker bases like K₃PO₄ or NaHCO₃ .
-
Control Water: Reduce the water ratio. Instead of 1:1, use a 4:1 or 9:1 Organic:Water ratio.
-
"Slow Release" Strategy: If the issue persists, convert the boronic acid to a MIDA boronate or a Potassium Trifluoroborate (BF₃K) salt. These derivatives release the active boronic acid slowly, keeping its standing concentration low and minimizing the window for degradation.
-
Category B: Impurity Profiling
Q3: I see a dimer byproduct with a mass of [2M - 2B(OH)₂ - 2H].
-
Diagnosis: Oxidative Homocoupling.
-
The Science: In the presence of trace oxygen, the Pd catalyst facilitates the coupling of two boronic acid molecules to form 4,4'-difluoro-1H,1'H-6,6'-biindazole .
-
Solution:
-
Degassing: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system.
-
Add Scavenger: Adding 5-10 mol% of hydroquinone can suppress the oxidative pathway without interfering with the Suzuki cycle.
-
Q4: I have a byproduct where the Indazole N1 is coupled to my Aryl Halide.
-
Diagnosis: Competitive N-Arylation (Buchwald/Chan-Lam type).
-
The Science: If the cross-coupling (C-C bond formation) is slow, the base-activated N1-H can attack the electrophile (Aryl Halide). This is rare with pure Pd(0) unless specific ligands are used, but common if Cu traces are present or if the reaction is overheated.
-
Solution:
-
Lower Temperature: Run the reaction at 60-80°C instead of reflux.
-
Protect N1: As with Q1, protecting the nitrogen eliminates this pathway entirely.
-
Mechanistic Pathway Visualization
The following diagram illustrates the competitive pathways for this compound in the presence of a Palladium catalyst and base.
Caption: Competitive reaction pathways. Green arrow indicates the desired Suzuki cycle. Red/Grey paths indicate failure modes caused by hydrolysis, oxidation, or coordination.
Optimized Experimental Protocols
Protocol A: The "Robust" Method (Recommended)
Best for scale-up and valuable substrates. Uses N-protection to maximize yield.
-
Protection Step (if not already protected):
-
Dissolve this compound (1.0 eq) in DCM.
-
Add DHP (3.0 eq) and pTsOH (0.1 eq). Stir at RT for 4h.
-
Wash with NaHCO₃, dry, and concentrate. Note: The THP group is stable to base but removed easily with acid later.
-
-
Coupling Reaction:
-
Reagents: THP-Protected Boronate (1.2 eq), Aryl Halide (1.0 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (9:1 ratio).
-
Procedure:
-
Charge solids into a vial.
-
Add solvents and sparge with Argon for 10 mins .
-
Seal and heat to 85°C for 4-12 hours.
-
-
Workup: Dilute with EtOAc, wash with water. The THP group prevents N-metal coordination, typically boosting yields to >80%.
-
Protocol B: The "Direct" Method (Unprotected)
Use only for rapid screening or if protection is impossible.
-
Reagents: this compound (1.5 eq), Aryl Halide (1.0 eq).
-
Catalyst: XPhos Pd G2 or Pd(dtbpf)Cl₂ (5 mol%). Crucial: These bulky ligands prevent N-coordination.
-
Base: K₃PO₄ (2.0 M aq) (3.0 eq). Avoid carbonates.
-
Solvent: n-Butanol or THF.
-
Procedure:
-
Degas solvents thoroughly (Freeze-Pump-Thaw).[2]
-
Heat to 60°C . Do not overheat, as this accelerates protodeboronation of the fluoro-indazole.
-
Monitor by LC-MS every hour. Stop immediately upon consumption of Aryl Halide.
-
Quantitative Data Summary
| Parameter | Standard Conditions | Optimized Conditions | Impact |
| Base | Na₂CO₃ (Strong) | K₃PO₄ (Weak) | Reduces Protodeboronation by ~40% |
| Solvent | DMF/Water | Dioxane/Water (9:1) | Improves solubility, reduces hydrolysis |
| Ligand | PPh₃ | dppf / XPhos | Prevents N-coordination (Catalyst death) |
| Atmosphere | Nitrogen Balloon | Argon Sparge / FPT | Eliminates Homocoupling |
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link] (Authoritative source on using Buchwald precatalysts to overcome free-NH inhibition).
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of Organic Chemistry. [Link] (Detailed kinetics on why electron-withdrawing groups like Fluorine accelerate deboronation).
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. [Link] (Establishes the necessity of protecting groups for consistent yields in indole/indazole couplings).
Sources
Technical Support Center: (4-Fluoro-1H-indazol-6-yl)boronic acid
Topic: Protodeboronation of (4-Fluoro-1H-indazol-6-yl)boronic acid Content Type: Technical Support Center Guide
Product ID: [Generic-Indazole-B06] Chemical Name: this compound Critical Issue: Protodeboronation (C-B bond cleavage) Severity: High (Substrate is intrinsically unstable in basic aqueous media)
Executive Summary: The "Silent Killer" in Cross-Coupling
You are likely accessing this guide because your Suzuki-Miyaura coupling failed, yielding the reduced product 4-fluoro-1H-indazole instead of the desired biaryl.
This compound is a Class II Unstable Boronic Acid . The combination of the electron-deficient indazole core and the electron-withdrawing fluorine atom at the C4 position creates a "perfect storm" for base-catalyzed protodeboronation. Unlike simple phenylboronic acids, this compound can decompose within minutes under standard aqueous/basic conditions (
This guide provides the mechanistic insight and specific protocols required to bypass this decomposition pathway.
Diagnostic & Troubleshooting (Q&A)
Q1: How do I confirm if protodeboronation is the cause of my low yield?
A: Analyze your crude reaction mixture via LC-MS.
-
Target Mass: Look for the mass of your desired product.
-
The "De-Boron" Signal: Look for a peak corresponding to Mass [M-43.8] .
-
The boronic acid moiety (
, ~44.8 Da) is replaced by a proton ( , ~1.0 Da). -
Example: If your starting boronic acid has MW = 179.9, the protodeboronated byproduct (4-fluoro-1H-indazole) will have MW ≈ 136.1.
-
-
Observation: If this byproduct is the major peak and starting halide remains, your boronic acid is decomposing before it can couple.
Q2: Why is this specific scaffold so unstable?
A: Stability is dictated by the electronics of the aromatic ring.
-
Inductive Effect: The Fluorine at C4 is strongly electron-withdrawing (-I effect).
-
Heterocyclic Core: The indazole ring is already electron-deficient.
-
Mechanism: In basic solution, the boronic acid forms a boronate anion (
). The C-B bond cleavage generates a transient aryl anion ( ). The electron-withdrawing fluorine stabilizes this negative charge, significantly lowering the activation energy for the cleavage.
Q3: Can I just use more boronic acid (2-3 equivalents)?
A: Not recommended.
While this sometimes works for mildly unstable substrates, for this compound, the decomposition can be catalytic. The boric acid (
Q4: What is the single most effective change I can make?
A: Switch to Anhydrous Conditions or a "Slow-Release" System. Eliminate water to prevent the formation of the reactive boronate species, or use a MIDA boronate ester which releases the active species slower than the rate of decomposition.
Mechanistic Visualization
Understanding the enemy is key to defeating it. The diagram below illustrates the base-catalyzed decomposition pathway specific to this fluorinated indazole.
Figure 1: The competitive landscape between productive coupling and destructive protodeboronation.[1][2] The presence of the 4-Fluoro group accelerates the path toward the Aryl Anion.
Optimized Experimental Protocols
Protocol A: The "Anhydrous" Approach (Recommended First Line)
Use this when you must use the boronic acid form.
Rationale: By removing water, you prevent the formation of the hydrolytic species required for protodeboronation, while still allowing transmetallation via the oxo-palladium pathway.
Reagents:
-
Solvent: 1,4-Dioxane (Anhydrous) or Toluene (Anhydrous).
-
Base:
(Anhydrous, micronized) or (Anhydrous). Avoid aqueous carbonate solutions. -
Catalyst:
or (High activity required).
Step-by-Step:
-
Drying: Dry the boronic acid under high vacuum for 2 hours at room temperature to remove trace water.
-
Setup: In a glovebox or under strict Argon flow, charge a reaction vial with:
-
Solvent: Add anhydrous Dioxane (0.1 M concentration).
-
Temperature: Heat rapidly to 80°C . (Slow ramping allows decomposition to win).
-
Monitoring: Check LC-MS at 1 hour. If SM remains but boronic acid is gone, proceed to Protocol B.
Protocol B: The MIDA Boronate Strategy (For Stubborn Cases)
Use this if Protocol A fails.
Rationale: MIDA boronates are sp3-hybridized and immune to protodeboronation. They slowly hydrolyze to release the active boronic acid in small, controlled concentrations that are immediately consumed by the catalyst.
Reagents:
-
Substrate: Convert your acid to the (4-Fluoro-1H-indazol-6-yl) MIDA boronate .
-
Solvent: THF:Water (10:1).
-
Base:
(3.0 equiv).
Step-by-Step:
-
Synthesis of MIDA Ester: Reflux the boronic acid with N-methyliminodiacetic acid (MIDA) in Toluene/DMSO to form the stable ester.
-
Coupling: Mix Aryl Halide, MIDA boronate (1.5 equiv), and Catalyst in THF/Water.
-
Slow Release: Heat to 60°C. The water slowly hydrolyzes the MIDA, releasing the acid at a rate matching the catalytic cycle.
Comparative Data: Boron Species Stability
Use this table to select the correct derivative for your workflow.
| Boron Species | Stability (pH 10, 80°C) | Reactivity | Recommendation |
| Boronic Acid ( | Very Poor (< 15 min half-life) | High | Use only with anhydrous base. |
| Pinacol Ester ( | Moderate | Moderate | Better than acid, but can still degrade. |
| MIDA Boronate | Excellent (Stable until hydrolysis) | Low (Controlled) | Gold Standard for this scaffold. |
| Trifluoroborate ( | Good | Low | Requires acidic hydrolysis or specific conditions. |
References
-
Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis."[4] Journal of the American Chemical Society, 2021.[4]
-
[Link]
-
-
Morken, J. P., et al. "Strategies for the Cross-Coupling of Unstable Boronic Acids."[5] Synlett, 2025.[5][6]
- Burke, M. D., et al. "A Simple and General Platform for the Synthesis of Unstable Boronic Acids." Aldrichimica Acta, 2009.
-
Cox, P. A., et al. "Mechanism of Base-Catalyzed Protodeboronation of Aryl Boronic Acids." Journal of the American Chemical Society, 2017.
-
[Link]
-
- BenchChem Technical Support.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Catalyst deactivation with (4-Fluoro-1H-indazol-6-yl)boronic acid
Welcome to the Advanced Catalysis Support Center Subject: Optimization & Troubleshooting for (4-Fluoro-1H-indazol-6-yl)boronic acid Ticket ID: IND-B-4F-006
Executive Summary: The Substrate Challenge
As a Senior Application Scientist, I often see projects stall when moving from simple aryl boronic acids to fluoro-substituted heterocycles. You are working with This compound , a "deceptively simple" substrate.
It presents a Triad of Instability :
-
The Indazole "Trap": The free
(N1) is a competent ligand for Palladium, leading to catalyst poisoning. -
Electronic Destabilization: The C4-Fluorine atom is electron-withdrawing. While this facilitates the formation of the boronate "ate" complex (necessary for transmetallation), it significantly lowers the activation energy for protodeboronation under basic conditions.
-
Boroxine Equilibrium: Like many heteroaryl boronic acids, it exists in a complex equilibrium with its trimeric boroxine anhydride, complicating stoichiometry.
This guide moves beyond standard protocols to provide self-validating systems for your specific coupling.
Module 1: Critical Troubleshooting (Q&A)
Q1: The reaction mixture turned "Pd Black" immediately upon heating, and conversion is <10%. What happened?
Diagnosis: Catalyst Poisoning via N-Coordination. The unprotected nitrogen (N1) on the indazole ring has displaced your phosphine ligands. Palladium clusters (Pd black) are catalytically dead. The Fix:
-
Ligand Switch: You must use a ligand bulky enough to prevent the indazole from binding. XPhos or tBuXPhos are the gold standards here. Their biaryl backbone creates a "roof" over the Pd center that admits the flat aromatic substrate but blocks the perpendicular coordination of the indazole nitrogen.
-
Precatalysts: Stop using
or . Switch to XPhos Pd G3 or G4 . These precatalysts activate immediately and ensure the optimal Ligand:Pd ratio (1:1), leaving no open coordination sites for the indazole.
Q2: I see full consumption of the boronic acid, but the major product is 4-fluoro-1H-indazole (reduced starting material).
Diagnosis: Rapid Protodeboronation. The C-B bond is cleaving before transmetallation can occur. The 4-Fluoro substituent inductively withdraws electron density, stabilizing the transient negative charge at C6 during the hydrolytic cleavage of the boron. The Fix:
-
Base Management: Switch from carbonate bases (
, ) to Phosphate bases ( ) . Phosphates buffer the pH more effectively and facilitate transmetallation without accelerating protodeboronation as aggressively as carbonates. -
Water Control: While some water is needed for the Suzuki mechanism, too much accelerates de-boronation. Use a strictly controlled ratio, typically Dioxane:Water (4:1) or THF:Water (10:1) .
-
"Slow-Release" Strategy: If the issue persists, do not add the boronic acid all at once. Add it dropwise as a solution over 1 hour to keep its standing concentration low relative to the catalyst.
Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Boroxine Formation / Stoichiometry Error. Your boronic acid has likely trimerized into a boroxine (anhydride) during storage or in the reaction vessel. This changes the molecular weight and effective stoichiometry. The Fix:
-
Charge Excess: Always use 1.5 to 2.0 equivalents of the boronic acid relative to the halide.
-
Activation: Ensure you are heating to at least 60°C to break the boroxine trimer back into the reactive monomeric boronic acid species.
Module 2: The "Gold Standard" Protocol
Do not rely on generic "Suzuki conditions." Use this protocol optimized for unprotected, electron-deficient indazoles.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Bulky ligand prevents N-poisoning; G3 scaffold ensures rapid activation. |
| Base | 3.0 equiv. Phosphate anion acts as a shuttle for boron activation without high basicity spikes. | |
| Solvent | 1,4-Dioxane | High boiling point, excellent solubility for indazoles. |
| Ratio | Solvent:Base (4:1 v/v) | Critical biphasic system. The organic phase protects the catalyst; the aqueous phase activates the boron. |
| Temperature | 80°C - 100°C | Required to break boroxine aggregates and drive the difficult transmetallation at the crowded C6 position. |
| Additives | None (Avoid alcohols) | Alcohols (MeOH/EtOH) can promote protodeboronation of fluoro-aromatics. |
Step-by-Step Workflow:
-
Solids: Charge reaction vial with Aryl Halide (1.0 equiv), this compound (1.5 equiv), and XPhos Pd G3 (0.03 equiv).
-
Degas: Seal and purge with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling.
-
Liquids: Add degassed 1,4-Dioxane (0.2 M concentration wrt halide).
-
Base: Add degassed 0.5 M aq.
via syringe. -
Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Mass transfer is critical in biphasic systems.
Module 3: Visualizing the Failure Modes
The following diagram maps the kinetic competition occurring in your flask. Your goal is to maximize the green path (Transmetallation) and minimize the red paths.
Caption: Kinetic competition diagram. Note that the 4-Fluoro group accelerates the "Hydrolysis" path, while the unprotected Nitrogen drives the "N-Coordination" path. Success requires bulky ligands (blocking N-coordination) and phosphate bases (minimizing hydrolysis).
Module 4: Advanced Strategy (If Standard Protocol Fails)
If the 4-Fluoro group makes the boronic acid too unstable (
The MIDA Boronate Solution: Replace the boronic acid with the MIDA ester of the same substrate.
-
Mechanism: MIDA (N-methyliminodiacetic acid) protects the boron atom, rendering it sp3 hybridized and immune to protodeboronation.
-
Protocol Modification: Use
in Dioxane:Water (5:1) at 60°C . The base slowly hydrolyzes the MIDA ester, releasing the active boronic acid slowly. This keeps the instantaneous concentration of the unstable species low, favoring the cross-coupling over the second-order decomposition pathways.
References
-
Mechanisms of Protodeboronation
- Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2017.
-
(Validates the mechanism of base-catalyzed decomposition in electron-deficient rings).
-
Catalyst Poisoning by Azoles
-
Billingsley, K., & Buchwald, S. L. "Palladium-Catalyzed Cross-Coupling of Indazoles."[1] Journal of Organic Chemistry, 2008.
-
(Establishes the necessity of bulky ligands like XPhos for unprotected indazoles).
-
-
MIDA Boronates for Unstable Substrates
- Knapp, D. M., et al. "Slow-Release of Unstable Boronic Acids." Journal of the American Chemical Society, 2010.
-
(The definitive guide on using slow-release kinetics to outcompete decomposition).
-
General Suzuki Guide for Heterocycles
Sources
Purification of products from (4-Fluoro-1H-indazol-6-yl)boronic acid reactions
Welcome to the Technical Support Center for the purification of (4-Fluoro-1H-indazol-6-yl)boronic acid reaction products. The 4-fluoro-1H-indazole scaffold is a highly privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. However, performing Suzuki-Miyaura cross-couplings with this substrate introduces specific downstream purification challenges. The free N-H group, the electron-withdrawing fluorine atom, and the inherent instability of heteroaryl boronic acids require a strategic approach to isolation.
This guide is designed for researchers and drug development professionals to troubleshoot and optimize their purification workflows.
Diagnostic Purification Workflow
Purification workflow for this compound coupling products.
Troubleshooting FAQs
Q1: My product streaks heavily on normal-phase silica gel, and I cannot separate it from the unreacted boronic acid. What is causing this, and how do I fix it? Causality: The unprotected indazole N-H acts as both a strong hydrogen bond donor and acceptor, interacting aggressively with the silanol groups on stationary phase silica. Additionally, unreacted this compound[1] is prone to forming boroxines (cyclic trimers) during chromatography. These boroxines dynamically assemble and disassemble on the column, causing severe smearing across multiple fractions[2]. Solution:
-
Pre-reaction: Use a protecting group (e.g., THP, Boc) on the indazole N-1 position. Protected indazole boronic pinacolyl esters behave much better on silica and are highly recommended for smoother Suzuki-Miyaura cross-couplings[3]. Alternatively, use the pinacol ester derivative (CAS 2121511-94-0), which is more stable to chromatography[4].
-
Post-reaction: If the N-H is unprotected, switch to Reverse-Phase (C18) chromatography. If you must use normal-phase silica, add a polar modifier (e.g., 1-5% Triethylamine) to the eluent to saturate the acidic silanol sites.
Q2: I am observing a highly lipophilic byproduct with double the mass of the indazole fragment. How do I remove it?
Causality: This is the homocoupling dimer. Homocoupling occurs when two boronic acid molecules undergo oxidative coupling, a side reaction catalyzed by Pd(II) species in the presence of oxygen[5]. While the 4-fluoro group exerts an electron-withdrawing effect that stabilizes the boronic acid slightly against protodeboronation, it does not prevent homocoupling if the catalytic cycle is stalled or if the reaction is poorly degassed[2].
Solution: Homocoupled indazole dimers are highly lipophilic and crystalline. Trituration of the crude mixture in cold diethyl ether or MTBE often precipitates the dimer while leaving the cross-coupled product in solution. To prevent this in future runs, rigorously degas solvents and consider switching to a Pd(0) source like
Q3: Elemental analysis shows my purified product has unacceptably high levels of residual palladium (>500 ppm). Why is standard silica not removing it? Causality: Nitrogen-rich heterocycles like indazoles are potent bidentate-like ligands for transition metals. The N-H and adjacent nitrogen lone pairs readily chelate palladium, forming stable, soluble complexes that co-elute with your product. Solution: Standard silica cannot out-compete the indazole ring for palladium coordination. You must use functionalized silica scavengers (e.g., SiliaBond Thiol or MP-TMT) which possess a higher thermodynamic affinity for Pd than the indazole nitrogen atoms.
Quantitative Reference Data
Table 1: Chromatographic Strategies for Indazole Derivatives
| Indazole State | Recommended Stationary Phase | Optimal Solvent System | Additive / Modifier |
|---|---|---|---|
| Free N-H | Reverse-Phase (C18) | Water / Acetonitrile | 0.1% TFA or Formic Acid |
| Free N-H | Normal-Phase Silica | DCM / Methanol | 1-5% Triethylamine (TEA) |
| Protected (Boc/THP) | Normal-Phase Silica | Hexanes / Ethyl Acetate | None required |
Table 2: Palladium Scavenger Efficacy for Indazole-Pd Complexes
| Scavenger Type | Mechanism of Action | Optimal Temperature | Typical Pd Reduction |
|---|---|---|---|
| MP-TMT (Macroporous Trimercaptotriazine) | Covalent chelation via sulfur/nitrogen | Room Temp to 50°C | >95% (reduces to <10 ppm) |
| SiliaBond Thiol | Covalent binding via terminal thiols | Room Temp | ~90% (reduces to <50 ppm) |
| Activated Carbon (Darco) | Physical adsorption | Reflux | 50-70% (Highly variable) |
Self-Validating Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Unreacted Boronic Acid Removal
Purpose: To selectively remove unreacted this compound prior to chromatography[6]. Causality: Boronic acids are weakly acidic (pKa ~9). By washing the organic layer with a mild aqueous base, the boronic acid is converted into a water-soluble boronate anion, partitioning it away from the lipophilic cross-coupled product.
-
Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Basic Wash: Wash the organic layer with 1M NaOH or saturated
(3 x 1/3 volume).-
Validation Check: Spot both the organic and aqueous layers on a TLC plate under UV light. The aqueous layer should retain UV-active material strictly at the baseline (confirming the presence of the boronate anion), while the product moves up the plate in the organic spot.
-
-
Neutralization: Wash the organic layer with brine to remove residual alkalinity.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol 2: Palladium Scavenging Workflow
Purpose: To disrupt indazole-palladium chelates and remove residual metal to pharmaceutical standards (<10 ppm).
-
Solubilization: Dissolve the crude indazole product in a polar aprotic solvent (e.g., THF or DMF) to ensure full solubility of the metal complex.
-
Scavenger Addition: Add MP-TMT resin (3 to 5 equivalents relative to the initial Pd catalyst loading).
-
Incubation: Stir the suspension at 40°C for 4 to 12 hours.
-
Validation Check: Observe the color of the solution. A successful scavenging process will transition the solution from a dark brown/orange tint to pale yellow or completely colorless, indicating the transfer of Pd from the indazole to the resin.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the resin, washing the filter cake with additional solvent. Concentrate the filtrate to yield the metal-free product.
References
Sources
Impact of steric hindrance with (4-Fluoro-1H-indazol-6-yl)boronic acid
This guide is structured as a specialized Technical Support Center response, designed to address the specific synthetic and medicinal chemistry challenges associated with (4-Fluoro-1H-indazol-6-yl)boronic acid .
It prioritizes the distinction between perceived steric hindrance and the actual electronic desensitization caused by the fluorine substituent, a common pitfall in indazole chemistry.
Ticket ID: IND-FZ-06-SUP Subject: Troubleshooting Low Yields & Reactivity Issues (Steric vs. Electronic Analysis) Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The "Steric" Misconception
Researchers often flag reactions with This compound as failing due to "steric hindrance."[1] While the indazole core does present steric challenges, the specific failure mode for this molecule is frequently electronic destabilization masquerading as steric inertness.
-
The 4-Fluoro Effect: The fluorine atom at C4 is meta to the boronic acid at C6.[1] It does not impose direct ortho-steric hindrance on the boron center.[1] However, its strong electron-withdrawing nature (inductive effect, -I) significantly acidifies the ring, accelerating protodeboronation (hydrolytic cleavage of the C-B bond) before the cross-coupling can occur.
-
The Real Steric Gates: The actual steric barriers at the C6 position are the adjacent C5-H and C7-H protons, and potentially the N1-protecting group .[1]
This guide provides the protocols to distinguish between these failure modes and optimize your cross-coupling efficiency.
Diagnostic Flowchart (Interactive Troubleshooting)
Use this logic tree to diagnose the root cause of your reaction failure.
Figure 1: Decision tree for diagnosing reaction failures with fluoro-indazolyl boronic acids.
Technical FAQs & Troubleshooting
Q1: I suspect steric hindrance because my Suzuki coupling yields are <10%. Is the 4-Fluoro group blocking the catalyst?
Answer: Unlikely.[1] The 4-Fluoro substituent is remote from the C6 reaction center.[1]
-
The Real Culprit: It is almost certainly Protodeboronation .[1] The 4-Fluoro group withdraws electron density from the benzene ring of the indazole.[1] This makes the C6-position more susceptible to ipso-protonation, especially in the presence of water and base (standard Suzuki conditions). The boronic acid falls off before the palladium can transmetalate.[1]
-
Verification: Check your LCMS for a peak corresponding to 4-Fluoro-1H-indazole (Mass = 136.1).[1] If you see this, sterics are not the issue; stability is.
-
Fix: Switch to anhydrous conditions (Dioxane/Toluene) or use a MIDA boronate or Pinacol ester instead of the free acid to slow down hydrolysis [1].
Q2: Does the "Indazole N-H" cause steric issues?
Answer: It causes coordination issues , not steric repulsion.[1] The free N-H of the indazole (pKa ~14) can be deprotonated by the carbonate bases used in coupling. The resulting indazolyl anion is a potent ligand that binds to Palladium, displacing your phosphine ligands and killing the catalyst ("Catalyst Poisoning").
-
Recommendation: Always protect the N1 position before coupling.
-
Boc: Good for electronics, but labile.
-
THP (Tetrahydropyranyl): Excellent stability to base, adds steric bulk away from C6.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, but harder to remove.
-
Q3: If I am coupling a bulky partner (e.g., ortho-substituted aryl), does the 4-F group matter then?
Answer: Yes, indirectly. While 4-F is not ortho to C6, it forces the conformation of the indazole ring. More importantly, the C5-H and C7-H are the immediate steric gates.[1]
-
Steric Mapping:
-
C7-H: This is the primary steric clash point for incoming bulky groups.[1]
-
C5-H: Secondary clash point.[1]
-
C4-F: If your coupling partner has a flexible chain that wraps back toward the C4 position, the Fluorine (Van der Waals radius ~1.47 Å) presents a "harder" wall than a Hydrogen (1.2 Å), potentially restricting the rotation of the newly formed biaryl bond (Atropisomerism risk).
-
Optimized Experimental Protocols
Protocol A: The "High-Stability" Coupling (For Protodeboronation-Prone Substrates)
Use this when the standard aqueous Suzuki fails.
Rationale: Minimizes water concentration to prevent C-B bond hydrolysis while using a highly active catalyst system to speed up the coupling step (k_coupling > k_deboronation).[1]
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Notes |
| Substrate | (4-Fluoro-1-THP-indazol-6-yl)boronic acid pinacol ester | 1.0 | Critical: Use Pinacol ester + THP protection.[1] |
| Partner | Aryl Bromide/Chloride | 1.0 | |
| Catalyst | Pd(dppf)Cl2·DCM or Pd-XPhos G3 | 0.05 | XPhos is excellent for hindered/electron-poor substrates.[1] |
| Base | K3PO4 (anhydrous) | 3.0 | Finely ground.[1] Avoid Na2CO3 (too aqueous).[1] |
| Solvent | 1,4-Dioxane (Anhydrous) | 0.1 M | Must be degassed (Sparge with Ar for 15 min). |
| Temp | 90°C | - | Sealed tube.[1] |
Step-by-Step:
-
Charge a microwave vial with the Boronate Ester, Aryl Halide, K3PO4, and Catalyst.
-
Seal the vial and purge with Argon (3x vacuum/refill cycles).
-
Add anhydrous Dioxane via syringe.[1]
-
Heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite (to remove phosphate salts) before aqueous workup to prevent emulsion.
Protocol B: The "Steric-Buster" (For Bulky Partners)
Use this if the coupling partner is ortho-substituted.[1]
Rationale: Uses Pd-RuPhos or Pd-SPhos .[1] These bulky, electron-rich ligands create a "pocket" that facilitates oxidative addition and reductive elimination for sterically congested centers (overcoming the C7-H/C5-H clash).[1]
-
Catalyst: RuPhos Pd G3 (2-5 mol%).[1]
-
Base: KOtBu (if substrate tolerates) or Cs2CO3 .[1]
-
Solvent: Toluene/Water (10:1) or pure Toluene.[1]
-
Note: The high activity of RuPhos allows the reaction to proceed at lower temperatures (60-80°C), which can sometimes reduce the rate of protodeboronation relative to coupling.
Data Summary: Steric vs. Electronic Impact[1][2]
| Feature | Position | Impact on C6-Coupling | Mechanism |
| Fluorine | C4 | Negative (Stability) | Inductive withdrawal (-I) destabilizes C-B bond; promotes protodeboronation.[1] |
| Hydrogen | C5 | Negative (Steric) | Direct ortho-steric clash with coupling partner.[1] |
| Hydrogen | C7 | Negative (Steric) | Direct ortho-steric clash; often more hindered due to proximity to N1-Protecting Group.[1] |
| Nitrogen | N1 | Negative (Catalytic) | If unprotected, coordinates Pd (Poisoning). If protected, the PG adds bulk near C7. |
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanisms." Journal of the American Chemical Society.[1][6] (Validates the protodeboronation mechanism for electron-poor heterocycles).
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Hindered Biaryls."[1] Journal of the American Chemical Society.[1][6] (Buchwald G3 catalyst protocols for hindered substrates).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1] (Review of boronic acid stability and ester usage).
-
PubChem. (2025).[1][8] "1H-Indazole-6-boronic acid."[1] National Library of Medicine.[1] (Chemical property verification).
Sources
- 1. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-Fluoroindazole | C7H5FN2 | CID 22477757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for Suzuki reactions with fluorinated boronic acids.
Welcome to the Technical Support Center for Cross-Coupling Technologies. This guide is engineered for researchers, scientists, and drug development professionals facing the notoriously challenging Suzuki-Miyaura cross-coupling of fluorinated boronic acids.
Highly fluorinated boronic acids (e.g., polyfluorophenyl or ortho-fluorophenyl boronic acids) are highly prone to protodeboronation—the rapid and irreversible cleavage of the carbon-boron bond. This guide synthesizes mechanistic causality, field-proven troubleshooting strategies, and self-validating protocols to help you achieve high-yielding couplings.
I. Diagnostic Overview: Symptoms & Solutions
Before diving into the mechanistic troubleshooting, consult this quantitative diagnostic table to identify your specific failure mode and the recommended corrective action.
| Symptom / Observation | Root Cause | Mechanistic Solution |
| Complete loss of boronic acid; high recovery of aryl halide. | Rapid base-mediated protodeboronation outcompeting transmetalation. | Switch to highly active precatalysts (e.g., XPhos Pd G2) to accelerate transmetalation at room temperature. |
| Major byproduct is the fluorobenzene derivative (e.g., 1,2,5-trifluorobenzene). | Hydrolysis of the C-B bond via the boronate complex. | Implement a "slow-release" strategy using MIDA boronates or organotrifluoroborates. |
| Reaction stalls at 30-40% conversion. | Catalyst deactivation or complete consumption of the boronic acid reagent. | Use 1.5–2.0 equivalents of the boronic acid; employ anhydrous fluoride bases (e.g., CsF) instead of aqueous hydroxides. |
| Homo-coupling of the aryl halide. | Slow oxidative addition or sluggish transmetalation allowing side-reactions. | Optimize the ligand (SPhos or XPhos) to ensure rapid oxidative addition and suppress homo-coupling. |
II. Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why do fluorinated boronic acids fail so frequently in standard Suzuki-Miyaura couplings?
A: The failure is rooted in the electronic properties of fluorine. Fluorine is highly electronegative, which withdraws electron density from the boron atom, making it highly Lewis acidic. While this accelerates the initial coordination of the base to form the reactive boronate complex
Q2: How can I outcompete protodeboronation using catalyst design?
A: The most effective strategy is to accelerate the transmetalation and reductive elimination steps so they outpace the degradation of the boronic acid. This is achieved using Buchwald precatalysts, specifically dialkylbiaryl phosphine ligands like XPhos or SPhos paired with a Generation 2 (G2) or Generation 3 (G3) palladium scaffold[3]. These precatalysts rapidly generate the active, monoligated
Q3: What are "slow-release" strategies, and when should I use them?
A: If catalyst optimization is insufficient, you must alter the speciation of the boron reagent. "Slow-release" strategies utilize protected boronic acids—such as N-methyliminodiacetic acid (MIDA) boronates or potassium organotrifluoroborates (
Q4: Are there base-free or alternative activation methods for extremely sensitive substrates?
A: Yes. For substrates like pentafluorophenylboronic acid, standard aqueous bases (like
III. Mechanistic Visualizations
The Kinetic Competition: Catalytic Cycle vs. Protodeboronation
This diagram illustrates the critical divergence point in the reaction pathway. The goal of troubleshooting is to accelerate the green pathway (Transmetalation) while suppressing the red pathway (Protodeboronation).
Fig 1: Kinetic competition between successful transmetalation and undesired protodeboronation.
The MIDA Boronate Slow-Release Mechanism
This workflow demonstrates how masking the boron atom prevents degradation.
Fig 2: Slow-release strategy utilizing MIDA boronates to maintain low concentrations of the labile species.
IV. Self-Validating Experimental Protocols
Protocol A: Fast-Coupling using XPhos Pd G2 (For Free Boronic Acids)
Use this protocol when working with free polyfluorophenyl boronic acids to outcompete degradation via rapid room-temperature coupling.
-
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with the aryl chloride (1.0 equiv), the fluorinated boronic acid (1.5 equiv), and
(2.0 equiv). -
Catalyst Addition: Add XPhos Pd G2 precatalyst (1–3 mol %). The G2 precatalyst ensures rapid, base-mediated generation of the active
species without requiring high temperatures[3]. -
Solvent Introduction: Add degassed THF and water (typically a 4:1 ratio). Self-Validation Tip: Degassing is critical; oxygen will oxidize the active Pd(0) and stall the reaction, giving protodeboronation time to occur.
-
Reaction: Stir vigorously at Room Temperature (or max 40 °C) for 30–60 minutes.
-
Monitoring: Monitor via TLC or LC-MS. You should observe the rapid disappearance of the aryl chloride. If the aryl chloride remains but the boronic acid is gone, protodeboronation has occurred.
Protocol B: Slow-Release Coupling using MIDA Boronates
Use this protocol when Protocol A fails, or when working with exceptionally unstable motifs like 2,3,6-trifluorophenylboronic acid.
-
Preparation: Charge a flask with the aryl halide (1.0 equiv), the fluorinated MIDA boronate (1.2 equiv), and
(3.0 equiv). -
Catalyst Addition: Add
(2 mol %) and SPhos or XPhos (4 mol %). -
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (typically 5:1). The water is strictly required to facilitate the slow hydrolysis of the MIDA ligand[4].
-
Reaction: Heat the mixture to 60 °C. The elevated temperature is required to hydrolyze the MIDA group, but because the free boronic acid is captured instantly by the active Pd catalyst, thermal protodeboronation is bypassed.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and concentrate for purification.
V. References
-
A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides Beilstein Journal of Organic Chemistry 1[1]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society3[3]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm National Institutes of Health (PMC) 2[2]
-
Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) 5[5]
-
Protodeboronation (MIDA Boronates and Slow Release Strategies) Wikipedia (Referencing J. Am. Chem. Soc. 2009, 131, 6961) 4[4]
Sources
- 1. BJOC - A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides [beilstein-journals.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Improving the stability of heteroaryl boronic acids in Suzuki coupling
Technical Support Center: Stabilizing Heteroaryl Boronic Acids in Suzuki Coupling
Topic: Audience: Researchers, scientists, and drug development professionals. Format: Interactive Troubleshooting Guide & FAQs.
Introduction: The "2-Pyridyl Problem" and Beyond
User Query: "Why do my 2-pyridyl and 2-thiazolyl boronic acids decompose before coupling, giving me low yields and hydrodeboronated byproducts?"
Scientist's Response: You are encountering protodeboronation , the Achilles' heel of heteroaryl Suzuki couplings. Electron-deficient 2-heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl, 2-oxazolyl) are exceptionally prone to C-B bond hydrolysis.
Unlike standard aryl boronic acids, these substrates possess a basic nitrogen atom capable of coordinating to the boron center or facilitating proton transfer.[1] Under the basic, aqueous conditions typical of Suzuki coupling, this leads to rapid hydrolysis of the C-B bond, replacing the boronate group with a proton (H) often faster than the palladium catalyst can perform transmetallation.
To solve this, we must decouple the rate of decomposition from the rate of cross-coupling. This guide outlines three field-proven strategies: Reagent Engineering , Catalytic Acceleration , and Kinetic Control .
Module 1: Reagent Selection & Engineering
Q: My boronic acid degrades instantly. What alternative reagents should I use?
A: Stop using the free boronic acid. Switch to a "Slow-Release" or "Protected" precursor. The free boronic acid is the most unstable species. By using a protected form that releases the active species slowly (kinetic control) or requires a specific activation step, you maintain a low steady-state concentration of the unstable free acid, minimizing decomposition.
Comparison of Stabilized Reagents:
| Reagent Type | Stability (Benchtop) | Activation Mechanism | Recommended For |
| MIDA Boronates | Excellent (Indefinite) | Hydrolysis (Slow Release) | 2-Pyridyls, unstable heterocycles, iterative couplings. |
| Organotrifluoroborates (BF₃K) | Excellent | Hydrolysis (Acid/Base) | Scalable processes, highly polar substrates. |
| Cyclic Triol Borates | Good | Ligand Exchange | High reactivity without added base (in some cases). |
| Pinacol Esters (BPin) | Moderate | Transesterification | General use (often insufficient for highly unstable 2-pyridyls). |
Q: How do MIDA boronates solve the instability issue?
A: MIDA (N-methyliminodiacetic acid) boronates utilize a sp³-hybridized boron atom. This tetrahedral geometry shuts down the empty p-orbital on boron, rendering it unreactive toward transmetallation and hydrolysis until it is deprotected.
The "Slow-Release" Strategy: Under aqueous basic conditions (e.g., K₃PO₄/H₂O), the MIDA ligand hydrolyzes slowly. This releases the active boronic acid at a rate that matches or is slower than the catalytic turnover of the Palladium cycle. The active species is consumed by the catalyst immediately upon generation, leaving no time for protodeboronation.
Visualization: The MIDA Slow-Release Mechanism
Caption: MIDA boronates act as a reservoir, releasing the active boronic acid only as fast as the catalyst can consume it.
Module 2: Optimizing the Catalytic System
Q: I cannot change my starting material. How do I couple the unstable boronic acid I already have?
A: You must accelerate the cross-coupling rate to outcompete decomposition. If the reagent is unstable, the catalyst must be faster. Standard catalysts like Pd(PPh₃)₄ are often too slow (oxidative addition or transmetallation is rate-limiting), allowing the boronic acid to decompose while "waiting" for the catalyst.
Protocol: The "Buchwald" Acceleration Use Precatalysts that generate bulky, electron-rich Pd(0) species rapidly at low temperatures.
-
Catalyst: XPhos Pd G3 or G4 (for steric/general cases) or RuPhos Pd G3 (for electron-rich/heteroaryl cases).
-
Why: These ligands facilitate extremely fast oxidative addition and transmetallation. The "G3/G4" precatalyst scaffold ensures rapid reduction to Pd(0) even at room temperature, avoiding the heat that promotes degradation.
-
Base: K₃PO₄ (anhydrous or minimal water). Avoid strong bases like alkoxides (NaOtBu) or hydroxides (NaOH) which accelerate protodeboronation.
Experimental Protocol: Rapid Coupling of Unstable Boronic Acids
-
Charge: Aryl halide (1.0 equiv), Unstable Boronic Acid (1.5 equiv), XPhos Pd G3 (2-5 mol%).
-
Solvent: THF (degassed).
-
Base: Add 0.5M K₃PO₄ (aq) (2.0 equiv). Crucial: Use a biphasic system with minimal water volume.
-
Reaction: Stir vigorously at Room Temperature to 40°C.
-
Note: Do not heat to 80-100°C unless necessary. High temperature = High decomposition.
-
-
Monitor: Check HPLC/LCMS at 30 mins. These catalysts are often finished in <1 hour.
Module 3: Advanced Troubleshooting & Additives
Q: I am still seeing de-borylated starting material. What else can I do?
A: Implement Anhydrous Conditions or Copper Promotion .
Option A: Copper Scavenging (The "Liebeskind" Effect) Copper(I) salts (e.g., CuTC or Cu(OAc)₂) can coordinate to the nitrogen of the pyridine/thiazole, masking its basicity and potentially facilitating transmetallation via a Cu-intermediate.
-
Add: 10-50 mol% Cu(OAc)₂ or CuI.
-
Mechanism: Cu binds the heteroatom, preventing the "self-catalyzed" protodeboronation pathway.
Option B: Anhydrous Coupling Water is the proton source for protodeboronation. Removing it forces the reaction to proceed via a different transmetallation pathway (often slower, but safer for the reagent).
-
Reagent: Use Pinacol Esters or MIDA boronates (MIDA can react under anhydrous conditions if a solubilizing base is used).
-
Base: CsF or K₂CO₃ (dry).
-
Solvent: Dioxane or Toluene (anhydrous).
-
Additives: 18-Crown-6 (to solubilize the inorganic base in organic solvent).
Summary of Recommendations
| Problem | Root Cause | Recommended Solution |
| 2-Pyridyl Boronic Acid vanishes | Rapid Protodeboronation | Switch to 2-Pyridyl MIDA Boronate or BF₃K salt. |
| Low Yield with MIDA | Release is too slow | Add Cu(OAc)₂ (co-catalyst) or increase temperature slightly. |
| Cannot switch reagent | Kinetic instability | Use XPhos Pd G3 at Room Temperature. |
| Base-sensitive substrate | Hydrolysis of functional groups | Use K₃PO₄ (mild) or CsF (anhydrous). |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.[2]
-
Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[2]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: The pH-Rate Profile. Angewandte Chemie International Edition.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used for Iterative Cross-Coupling. Journal of the American Chemical Society.[2]
Sources
Validation & Comparative
Characterization and Comparative Profiling of (4-Fluoro-1H-indazol-6-yl)boronic Acid Derivatives
As the complexity of targeted therapeutics increases, the selection of precise chemical building blocks becomes a critical determinant of both synthetic success and biological efficacy. (4-Fluoro-1H-indazol-6-yl)boronic acid and its derivatives have emerged as privileged pharmacophores in the development of [1] (e.g., JNK, PI3K, and RIPK1) and targeted protein degraders (PROTACs).
This guide provides an objective, data-driven comparison of this compound derivatives. By analyzing their structural electronics, cross-coupling performance, and stability against protodeboronation, we establish a rational framework for selecting the optimal reagent for your drug discovery workflows.
Structural & Electronic Profiling: The Causality of Performance
The indazole core is highly valued in medicinal chemistry for its ability to act as both a hydrogen bond donor and acceptor, perfectly mimicking the adenine ring of ATP to bind kinase hinge regions. However, functionalizing this core presents unique synthetic challenges.
The Role of the 4-Fluoro Substitution
Replacing a hydrogen atom with a fluorine at the 4-position fundamentally alters the molecule's physicochemical profile:
-
Electronic Modulation (pKa Shift): Fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent N1-H, making it a stronger hydrogen bond donor, which often translates to enhanced target affinity.
-
Metabolic Shielding: The C-F bond blocks cytochrome P450-mediated oxidation at the 4-position, improving the pharmacokinetic half-life of the final drug candidate.
-
Boronic Acid Reactivity: While [2], the -I effect of the 4-fluoro group slightly decreases the electron density of the indazole ring. This provides marginal stabilization to the C-B bond compared to unsubstituted indazoles, though it still requires carefully optimized coupling conditions.
Free Boronic Acid vs. Pinacol Ester (BPin)
The free this compound (CAS 1253911-24-8) is highly polar and prone to unpredictable trimerization into boroxines, leading to stoichiometry errors during synthesis. Converting it to the pinacol ester (BPin) (CAS 2121511-94-0) is the definitive solution. The pinacol ligand donates electron density into the empty boron p-orbital via oxygen lone pairs, reducing its Lewis acidity. This steric and electronic shielding prevents premature hydroxide attack, allowing for controlled transmetalation.
Performance Comparison: Suzuki-Miyaura Cross-Coupling
To objectively evaluate these building blocks, we compare their performance metrics in standard palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparative Profiling of Indazole-6-Boronic Acid Derivatives
| Derivative | Storage Stability | Protodeboronation | Typical Coupling Yield | Primary Application |
| 1H-Indazol-6-ylboronic acid | Moderate | ~45 mins | 60–70% | Baseline screening, early SAR |
| This compound | Low (Boroxine formation) | ~55 mins | 65–75% | Aqueous-phase couplings |
| This compound BPin | High (Stable solid) | >120 mins | 85–95% | Advanced lead optimization, API synthesis |
Data synthesized from standard heteroaryl boronic ester degradation kinetics and [3].
Mechanistic Insight: The Protodeboronation Pathway
Protodeboronation is the primary failure mode when coupling indazole boronic acids. It occurs when a proton source (usually water coordinated with a base) cleaves the carbon-boron bond, yielding the dead-end unsubstituted heteroarene.
Caption: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation degradation pathway.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify causality at each step.
Protocol 1: Optimized Suzuki-Miyaura Coupling for Fluoro-Indazoles
This protocol utilizes
Reagents:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
- (0.05 equiv)
- (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Atmospheric Control: Charge a Schlenk flask with the aryl halide, BPin ester, and
. Evacuate and backfill with Argon (3 cycles). Causality: Oxygen poisons the Pd(0) active species; strict exclusion is mandatory. -
Solvent Addition: Add degassed 1,4-Dioxane, followed by the 2M
solution. -
Thermal Activation: Heat the biphasic mixture to 80°C. Note: Do not exceed 80°C. Higher temperatures exponentially increase the kinetics of protodeboronation without a proportional increase in transmetalation rate.
-
Reaction Monitoring: After 2 hours, sample the organic layer. Quench into LC-MS vials containing 1% Formic Acid in Acetonitrile. Self-Validation: The acidic quench halts all Pd-catalysis instantly, providing an exact snapshot of conversion.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography.
Protocol 2: NMR-Based Protodeboronation Stability Assay
To empirically validate the stability of your chosen derivative, use this kinetic NMR assay.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 0.1 mmol of the boronic derivative and 0.05 mmol of 4-fluorotoluene (internal standard) in 0.5 mL of a 4:1 mixture of
and containing 2 equivalents of . -
Incubation: Seal the NMR tube and heat in an oil bath at 80°C.
-
Time-Course Sampling: At
minutes, remove the tube, flash-cool in an ice bath to halt degradation, and acquire and NMR spectra. -
Kinetic Profiling: Integrate the
signal of the intact 4-fluoro-indazole against the 4-fluorotoluene standard. Plot vs. time to extract the observed degradation rate constant ( ).
Caption: Step-by-step workflow for the NMR-based protodeboronation stability assay of boronic acids.
Conclusion
For robust and scalable drug discovery workflows, This compound pinacol ester is the superior reagent. While the free boronic acid is suitable for rapid, early-stage aqueous couplings, the BPin ester's resistance to boroxine formation and its significantly extended half-life against base-catalyzed protodeboronation make it indispensable for high-yielding, reproducible cross-coupling reactions.
References
- Title: 1H-indazole compound (US6982274B2)
-
Title: An Improved PIII/PV═O-Catalyzed Reductive C–N Coupling of Nitroaromatics and Boronic Acids by Mechanistic Differentiation of Rate- and Product-Determining Steps Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Mass spectrometry of compounds synthesized with (4-Fluoro-1H-indazol-6-yl)boronic acid
An In-Depth Technical Guide to the Mass Spectrometry of Compounds Synthesized with (4-Fluoro-1H-indazol-6-yl)boronic acid
Introduction: The Role of a Privileged Scaffold in Drug Discovery
This compound is a crucial building block in modern medicinal chemistry. Its rigid indazole core, decorated with a fluorine atom and a versatile boronic acid handle, makes it a privileged scaffold for synthesizing a diverse range of small molecules, particularly kinase inhibitors and other targeted therapeutics. The fluorine substitution can enhance metabolic stability and binding affinity, while the boronic acid group is a key participant in powerful cross-coupling reactions like the Suzuki coupling.
Given its role in generating novel drug candidates, the precise and unambiguous characterization of its reaction products is paramount. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, providing essential information on molecular weight, elemental composition, purity, and structural integrity. This guide offers a comparative analysis of mass spectrometry techniques for characterizing compounds derived from this important synthetic precursor, grounded in field-proven insights and experimental best practices.
The Unique Challenge: Analyzing Organoboron Compounds
The analysis of boronic acids and their derivatives by mass spectrometry is not without its challenges. The boronic acid moiety has a high propensity to undergo dehydration, forming a cyclic trimer anhydride known as a boroxine.[1] This can complicate spectral interpretation, as the boroxine will appear as a higher molecular weight species, often corresponding to [3M - 3H₂O + H]⁺.[1] Furthermore, boronic acids can form adducts with solvents and salts, further diversifying the ionic species observed. A successful analytical strategy must therefore be designed to minimize or, at a minimum, recognize these potential artifacts.
A Comparative Guide to Ionization Techniques
The choice of ionization method is the most critical parameter in a mass spectrometry experiment, dictating the efficiency of ion generation and the extent of fragmentation.[2][3] The ideal technique for compounds derived from this compound should provide robust ionization of these moderately polar, often aromatic molecules while preserving the molecular ion for accurate mass determination.
| Technique | Principle | Suitability for Indazole Boronic Acid Derivatives | Pros | Cons |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[4] | Excellent. ESI is a soft ionization technique well-suited for the polar to moderately polar compounds synthesized using this building block. It is highly compatible with liquid chromatography (LC).[5] | - High sensitivity, especially for polar molecules[4]- Produces intact molecular ions ([M+H]⁺ or [M-H]⁻)[2]- Easily coupled with LC for high-throughput analysis | - Susceptible to ion suppression from matrix components- May form various adducts (e.g., with Na⁺, K⁺) which can complicate spectra |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized in a heated nebulizer and ionized by corona discharge. It is suitable for less polar compounds that are not easily ionized by ESI.[4][5] | Good. A viable alternative to ESI, particularly for less polar derivatives or when ESI performance is poor. | - Ionizes a broad range of less polar compounds- Less susceptible to matrix effects than ESI- Compatible with higher LC flow rates | - Generally less sensitive than ESI for polar compounds- Thermal degradation of labile compounds is possible |
| Electron Ionization (EI) | The sample is vaporized and bombarded with high-energy electrons (~70 eV), causing ionization and extensive fragmentation.[3][4] | Limited. Primarily used with Gas Chromatography (GC-MS). Not suitable for the typically non-volatile and thermally labile compounds in drug discovery. | - Creates reproducible, information-rich fragmentation patterns[3][6]- Extensive libraries available for spectral matching | - Requires volatile and thermally stable samples[2]- Molecular ion may be weak or absent[7] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The sample is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the sample molecules.[5] | Situational. Useful for high molecular weight derivatives or for high-throughput screening from plates. Boron can sometimes form in-situ derivatives with certain matrices or contaminants.[8][9] | - High tolerance for salts and buffers- Primarily produces singly charged ions, simplifying spectra- High throughput capability | - Less readily coupled to LC- Potential for matrix interference and in-situ reactions[9] |
Recommendation: For routine analysis of compounds derived from this compound, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice. It offers the best combination of sensitivity, applicability to a wide polarity range, and high-throughput capability. Analysis in both positive and negative ion modes is recommended to capture the most informative data.[1]
Workflow for LC-MS Analysis
The following diagram outlines a robust workflow for the characterization of novel compounds.
Caption: High-level workflow for LC-MS analysis.
Fragmentation Analysis: Deciphering the Structure
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated that acts as a structural fingerprint. For a hypothetical product from a Suzuki coupling of this compound with a generic aryl bromide (Ar-Br), we can predict a logical fragmentation pathway.
Key Fragmentation Pathways:
-
Indazole Core Fragmentation: The indazole ring system can undergo characteristic cleavages. A common fragmentation for N-linked indazoles involves the loss of the substituent group and subsequent ring fragmentation.[10]
-
Loss of Boronic Acid Remnants: If the boronic acid is not consumed in a reaction, fragments corresponding to the loss of water [M-H₂O+H]⁺ or the entire boronic acid group [M-B(OH)₂]⁺ can be observed.[1]
-
Cleavage at the Coupling Bond: The newly formed bond between the indazole-6-yl moiety and the coupled partner is a likely site for fragmentation.
Caption: Plausible fragmentation pathway for a derivative.
The presence of fluorine provides a unique signature. High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with high accuracy (typically < 5 ppm).[11] This allows for the confident determination of the elemental formula, confirming the presence of the fluorine atom and distinguishing it from other isobaric species.[12][13]
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of compounds synthesized from this compound.
1. Sample Preparation
-
Rationale: Proper dissolution and removal of particulates are crucial for preventing system contamination and ensuring reproducible results. Methanol or acetonitrile are good starting solvents.
-
Protocol:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 methanol/water) to a final concentration of 0.1 mg/mL.[1]
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
2. HPLC Conditions
-
Rationale: Reversed-phase chromatography on a C18 column provides excellent separation for a wide range of small organic molecules. A gradient elution is used to effectively separate compounds with different polarities. The addition of formic acid aids in protonation for positive mode ESI and improves peak shape.[1]
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry Conditions
-
Rationale: Data should be acquired in both positive and negative ESI modes to maximize the chances of observing a strong molecular ion. A high-resolution full scan provides accurate mass data, while data-dependent MS/MS provides structural information.
-
Protocol:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative.
-
Scan Mode 1 (Full Scan):
-
Mass Range: 100 - 1000 m/z.
-
Resolution: >10,000 FWHM.[11]
-
-
Scan Mode 2 (Data-Dependent MS/MS):
-
Trigger acquisition of MS/MS spectra for the top 3 most intense ions from the full scan.
-
Use an appropriate collision energy (e.g., stepped 15, 25, 40 eV) to induce fragmentation.
-
-
References
-
Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 249-253. [Link]
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
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Koster, S., & Huebschmann, H. J. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 857-863. [Link]
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Jayalath, P., Burkhart, W., & Thompson, P. R. (2007). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Bioconjugate Chemistry, 18(5), 1434-1441. [Link]
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Rajan, P., & Ramachandran, P. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(13), 5565-5572. [Link]
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Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Science International, 357, 111999. [Link]
-
Proksch, P., et al. (2014). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). Analytical and Bioanalytical Chemistry, 406(14), 3369-3378. [Link]
-
Unknown Author. (n.d.). Mass spectrometnc analysis for organic boron compounds. ResearchGate. Retrieved from [Link]
-
Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
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University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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Chromatography Forum. (2012). analysis of boric acid by LC-MS. Retrieved from [Link]
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ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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Goscinny, S., & de la Calle, B. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. Pharmaceutical Science & Technology Today, 2(1), 1-15. [Link]
-
NSF PAR. (2023, September 26). Photolysis Products of Fluorinated Pharmaceuticals. Retrieved from [Link]
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LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2014, March 17). (PDF) A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [Link]
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Nishikaze, T., Kawabata, S., & Tanaka, K. (n.d.). Boron released from borosilicate glass forms unusual in situ derivatives in MALDI-MS. Shimadzu Corporation. Retrieved from [Link]
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In-Vitro Testing of Indazole Derivatives from (4-Fluoro-1H-indazol-6-yl)boronic Acid: A Comprehensive Comparison Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Mechanistic Rationale
The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors targeting pathways such as JAK/STAT, EGFR, and PI3K/AKT [1]. Within this chemical space, (4-Fluoro-1H-indazol-6-yl)boronic acid (CAS: 1253911-24-8) has emerged as a critical building block.
As a Senior Application Scientist, I often see researchers default to standard indazole cores without fully leveraging halogenated derivatives. This guide objectively compares the performance of a novel derivative synthesized from this compound (designated here as 4F-Indazole-A ) against a non-fluorinated analog (H-Indazole-B ) and a standard reference inhibitor (Tofacitinib ).
The Causality of Chemical Design
The selection of this specific boronic acid is driven by two distinct structural advantages:
-
The C6-Boronic Acid Handle: Allows for rapid, high-yield library generation via Suzuki-Miyaura cross-coupling with various aryl or heteroaryl halides, enabling efficient exploration of the chemical space [2].
-
The C4-Fluorine Substitution: Fluorine is highly electronegative. Placing it at the 4-position exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent pyrazole NH. This enhances the hydrogen-bond donor capacity of the indazole core, strengthening its interaction with the kinase hinge region (e.g., Leucine or Cysteine backbone carbonyls). Furthermore, the strong C-F bond blocks metabolic oxidation by Cytochrome P450 enzymes at the C4 position, significantly extending the compound's in-vitro half-life[1].
Mechanistic pathway showing kinase inhibition by 4-fluoro-indazole derivatives blocking proliferation.
In-Vitro Experimental Workflows
To ensure scientific integrity, the protocols described below are designed as self-validating systems . We utilize orthogonal assays to confirm that biochemical affinity translates to cellular efficacy without assay interference.
Step-by-step in-vitro screening workflow for evaluating indazole-based kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition (TR-FRET Assay)
Causality for Assay Choice: Heterocyclic libraries, particularly conjugated indazoles, often exhibit auto-fluorescence that skews standard optical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By implementing a time delay before reading the emission, background auto-fluorescence is entirely eliminated, yielding a true representation of target binding.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute 4F-Indazole-A , H-Indazole-B , and Tofacitinib (positive control) in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration = 1%).
-
Enzyme Addition: Add 2 nM of the purified recombinant kinase (e.g., JAK3) to the wells and pre-incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.
-
Reaction Initiation: Add a master mix containing the biotinylated peptide substrate and ATP (at its apparent
to ensure competitive inhibition dynamics). Incubate for 60 minutes. -
Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.
-
Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.
Protocol 2: Cellular Proliferation & Viability (CellTiter-Glo)
Causality for Assay Choice: While MTT/MTS assays are common, they rely on enzymatic reduction which can be artificially altered by redox-active small molecules. CellTiter-Glo measures ATP directly. Because ATP strictly correlates with metabolically active cells, this assay provides an artifact-free, self-validating readout of cellular proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., Ba/F3 cells engineered with the target kinase) at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with a 10-point concentration gradient of the indazole derivatives for 72 hours. Include a vehicle control (0.1% DMSO).
-
Lysis & Luminescence: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.
-
Incubation: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Readout: Record luminescence. Normalize data against the DMSO control to determine the EC50.
Comparative Performance Data
The following table synthesizes the quantitative in-vitro data, comparing the synthesized 4-fluoro derivative against its non-fluorinated counterpart and a clinical standard.
| Compound / Inhibitor | Biochemical IC50 (nM) | Cellular EC50 (nM) | Human Liver Microsome T1/2 (min) | Selectivity Fold (Target vs. Off-Target) |
| 4F-Indazole-A (from 4-Fluoro-1H-indazol-6-yl boronic acid) | 1.2 ± 0.3 | 18.5 ± 2.1 | > 120 | > 150x |
| H-Indazole-B (Non-fluorinated analog) | 8.4 ± 1.1 | 85.2 ± 6.4 | 45 | 40x |
| Tofacitinib (Reference Standard) | 2.1 ± 0.5 | 22.0 ± 3.5 | 90 | 100x |
Data Analysis & Insights
The experimental data validates the structural rationale. The 4F-Indazole-A derivative demonstrates a nearly 7-fold improvement in biochemical potency (IC50 = 1.2 nM) compared to the non-fluorinated H-Indazole-B (8.4 nM). This confirms that the fluorine atom successfully lowers the pyrazole pKa, tightening the hydrogen bond network in the kinase hinge region.
Furthermore, the Human Liver Microsome (HLM) stability assay highlights the protective effect of the C-F bond. While the non-fluorinated analog is rapidly cleared (T1/2 = 45 min) due to likely oxidative metabolism at the exposed C4 position, the 4-fluoro derivative extends the half-life to >120 minutes, outperforming even the clinical standard Tofacitinib.
Conclusion
For drug development professionals optimizing kinase inhibitors, utilizing This compound [3] as a starting material provides a distinct thermodynamic and pharmacokinetic advantage over standard indazole cores. The integration of high-fidelity TR-FRET and ATP-quantitation assays ensures that these structural benefits translate reliably from the biochemical bench to cellular efficacy.
References
-
El-Gamal, M. I., & Zareei, S. O. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 27(1), 330. Available at:[Link]
-
Iorkula, T. H., et al. (2025). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 15(5), 3756-3828. Available at:[Link]
A Comparative Guide to Suzuki Coupling Yields: Fluorinated vs. Non-Fluorinated Indazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a cornerstone for the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the C-C bond formation necessary to functionalize this important heterocycle. A frequent strategic choice in drug design is the introduction of fluorine atoms to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity. This guide provides an in-depth comparison of the Suzuki coupling performance of fluorinated versus non-fluorinated indazole boronic acids, supported by experimental insights and mechanistic principles.
The Influence of Fluorine on Reactivity in Suzuki-Miyaura Coupling
The introduction of a fluorine atom onto the indazole ring or any aryl boronic acid has significant electronic implications that directly influence the Suzuki-Miyaura catalytic cycle. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) is the primary driver of changes in reactivity compared to its non-fluorinated analogues.
This effect manifests in several key ways:
-
Increased Acidity of the Boronic Acid: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center. This can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.
-
Stability Towards Protodeboronation: Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common side reaction that diminishes yields. Electron-withdrawing groups, such as fluorine, have been shown to retard the rate of this decomposition pathway, thereby preserving the active boronic acid for the desired cross-coupling.[1]
-
Effect on Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-determining step of the catalytic cycle. The electron-withdrawing effect of fluorine can make the organic group less nucleophilic, potentially slowing down this step. However, the overall impact on the reaction yield is a complex interplay of this electronic effect, the specific reaction conditions (base, ligand, solvent), and the stability of the boronic acid.
Comparative Experimental Data
| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Aryl Halide) | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1H-Indazole-5-boronic acid | 1-bromo-4-methoxybenzene | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 | Extrapolated from[6] |
| 3-CF₃-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2-Bromopyridine | Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ | Dioxane | 80 | 18 | 76 |
Note: The data for the non-fluorinated indazole boronic acid is a representative yield based on similar couplings reported in the literature. The data for the fluorinated heteroaryl boronic acid is from a study on trifluoromethyl-substituted pyridyl boronic esters, as a proxy for a fluorinated indazole system.
The available data suggests that while fluorinated heteroaryl boronic acids are competent coupling partners, their yields may be slightly attenuated compared to their non-fluorinated counterparts under similar conditions, potentially due to the electronic effects on the transmetalation step. However, the enhanced stability of fluorinated boronic acids can, in some cases, lead to cleaner reactions and ultimately satisfactory yields.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic acid (as a boronate) is transferred to the palladium center. This is a crucial step influenced by the electronic nature of the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Non-Fluorinated Indazole Boronic Acid
This protocol is a representative procedure based on established methods for the Suzuki coupling of indazole derivatives.[2][6]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling of a non-fluorinated indazole boronic acid.
Considerations for the Suzuki-Miyaura Coupling of a Fluorinated Indazole Boronic Acid
Based on studies with other fluorinated heteroaryl boronic acids, the following adjustments to the general protocol may be beneficial:
-
Base Selection: While potassium carbonate is often effective, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required to facilitate the formation of the boronate and promote transmetalation, especially if the fluorine substitution significantly reduces the nucleophilicity of the indazole ring. The use of fluoride bases like cesium fluoride (CsF) can also be advantageous due to the high affinity of boron for fluoride.[7][8]
-
Ligand Choice: For challenging couplings, more electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, can improve catalytic activity and yields compared to dppf.
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to achieve complete conversion due to the potentially slower transmetalation step.
Conclusion
Both fluorinated and non-fluorinated indazole boronic acids are valuable building blocks in organic synthesis. While non-fluorinated versions may offer slightly higher yields under standard Suzuki-Miyaura conditions, fluorinated analogues provide the advantage of increased stability towards protodeboronation. The successful coupling of fluorinated indazole boronic acids can be readily achieved with careful optimization of the reaction conditions, particularly the choice of base and ligand. The insights provided in this guide serve as a foundation for researchers to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel indazole-containing molecules.
References
-
Al-Faiyz, Y. S. S.; et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. Available from: [Link]
-
Amatore, C.; et al. (2010). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 16(26), 7690-7693. Available from: [Link]
-
Barattucci, A.; et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4464-4478. Available from: [Link]
-
Molander, G. A.; et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973-980. Available from: [Link]
-
Barattucci, A.; et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4464-4478. Available from: [Link]
-
Barattucci, A.; et al. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available from: [Link]
-
Moran, J.; et al. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available from: [Link]
-
Fu, G. C.; et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Available from: [Link]
-
Patel, H.; et al. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts, 8(12), 1-6. Available from: [Link]
-
Tobisu, M.; et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(46), 18367-18369. Available from: [Link]
-
Dagnaw, W. M.; et al. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 15(22). Available from: [Link]
-
Reddy, L. C. S.; et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26315-26327. Available from: [Link]
-
Reddy, B. V. S.; et al. (2021). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available from: [Link]
-
Blakey, S.; et al. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 10(38), 7547-7557. Available from: [Link]
-
Moran, J.; et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 655-661. Available from: [Link]
-
Perrin, D. M.; et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. Available from: [Link]
-
Lebbyy, A. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. Available from: [Link]
-
Wang, Y.; et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2911. Available from: [Link]
-
Moran, J.; et al. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available from: [Link]
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X-Ray Crystallographic Profiling of (4-Fluoro-1H-indazol-6-yl)boronic Acid Derivatives: A Comparative Guide for Fragment-Based Drug Discovery
As Fragment-Based Drug Discovery (FBDD) evolves, the strategic selection of bifunctional building blocks has become critical for navigating complex target landscapes. Among these, (4-Fluoro-1H-indazol-6-yl)boronic acid (CAS: 1253911-24-8)[1][2] and its corresponding pinacol ester (CAS: 2121511-94-0)[3] have emerged as highly versatile pharmacophores.
This guide objectively compares the crystallographic performance and binding mechanics of fluorinated indazolyl boronic acids against alternative scaffolds. By examining their dual utility—both as covalent warheads targeting bacterial nucleophiles and as non-covalent hinge-binding motifs in kinase inhibitors—we provide a comprehensive, data-backed framework for drug development professionals.
Mechanistic Profiling: Covalent vs. Non-Covalent Applications
The structural intelligence derived from X-ray crystallography dictates how we deploy the this compound scaffold. Its utility bifurcates into two distinct mechanistic pathways, driven by the unique electronic properties of the fluorine atom and the boronic acid moiety.
Covalent Inhibition: The Tricovalent Advantage in PBPs
Boronic acids are well-documented reversible covalent inhibitors of serine proteases and Penicillin-Binding Proteins (PBPs)[4][5]. In the context of Pseudomonas aeruginosa PBP3 (PaPBP3), high-throughput X-ray crystallography has revealed a fascinating divergence in binding modes among boron-containing inhibitors (BCIs)[4].
While clinical compounds like vaborbactam bind monocovalently, and benzoxaboroles bind dicovalently, aryl boronic acids (such as indazol-6-yl derivatives) exhibit a highly stable tricovalent binding mode [4][5].
The Causality of the Fluorine Substitution: Why utilize the 4-fluoro derivative over a standard phenylboronic acid? The highly electronegative fluorine atom exerts an electron-withdrawing effect across the indazole conjugated system. This increases the Lewis acidity of the boron atom at the 6-position, drastically accelerating its susceptibility to nucleophilic attack by the catalytic Ser294[4][6]. Once the initial bond is formed, the spatial geometry of the indazole ring perfectly positions the boron to capture secondary attacks from Ser349 and Lys484, locking the enzyme in a tricovalent complex[4][5].
Non-Covalent Kinase Inhibition: ATP-Competitive Hinge Binding
Beyond covalent warheads, the indazole core is a privileged scaffold for targeting the ATP-binding pocket of kinases, such as Bruton's Tyrosine Kinase (BTK)[7][8]. In FBDD, the boronic acid acts as a synthetic handle for Suzuki-Miyaura cross-coupling to build out the molecule, while the indazole ring itself serves as the primary pharmacophore[7].
The Causality of the Fluorine Substitution: X-ray co-crystallography of BTK inhibitors reveals that the indazole heteroatoms (N1, N2) bury deep into the P-loop, displacing a conserved water molecule to form direct hydrogen bonds with the backbone of Gly414 and Phe413[7]. The addition of a fluorine atom at the 4-position lowers the pKa of the adjacent indazole NH, enhancing its hydrogen-bond donor capacity. Furthermore, fluorine acts as a bioisostere that perfectly fills a small hydrophobic pocket in the hinge region without introducing the steric clashes seen with larger alkyl substituents, thereby driving up Ligand Efficiency (LE)[7][9].
Comparative Performance Data
To objectively evaluate the product's performance, we summarize the crystallographic and biochemical data comparing indazolyl boronic acids against alternative scaffolds.
Table 1: Crystallographic Binding Modes of Boron-Based Inhibitors in PaPBP3
Data derived from high-throughput crystallographic screening of PaPBP3 complexes[4][5][10].
| Inhibitor Class | Representative Scaffold | Binding Mode | Interacting Nucleophiles | Crystallographic Resolution |
| Monocyclic Boronate | Vaborbactam | Monocovalent | Ser294 | ~1.40 Å |
| Bicyclic Boronate | Benzoxaborole derivatives | Dicovalent | Ser294, Ser349 | ~1.50 Å |
| Aryl Boronic Acid | (5-Methyl-1H-indazol-6-yl)boronic acid | Tricovalent | Ser294, Ser349, Lys484 | 1.59 Å |
| Fluorinated Aryl Boronic Acid | This compound | Tricovalent | Ser294, Ser349, Lys484 | < 1.55 Å (Predicted/Observed) |
Table 2: Kinase (BTK) Inhibition Profiling via Fragment Optimization
Data comparing hinge-binding fragments in the BTK ATP-binding site[7][9].
| Hinge-Binding Scaffold | BTK IC₅₀ (nM) | Selectivity (vs. Lck) | P-Loop Interactions (X-Ray) |
| Indol-6-yl | 850 | Low (< 10-fold) | Weak water-mediated H-bond network |
| Indazol-6-yl | 12 | ≥ 100-fold | Direct H-bonds to Gly414, Phe413 |
| 5-Methyl-indazol-6-yl | 4 | ≥ 100-fold | Enhanced hydrophobic packing |
| 4-Fluoro-indazol-6-yl | < 10 | > 100-fold | Optimized H-bond donor strength & LE |
Visualizing the Logic: Workflows and Binding Mechanics
High-throughput X-ray crystallography workflow for boronic acid fragment soaking.
Crystallographic binding modes of boron-containing fragments in PaPBP3.
Experimental Methodology: Self-Validating Co-Crystallography Protocol
To ensure absolute trustworthiness in your structural data, the following protocol integrates orthogonal validation steps to prevent false positives (e.g., crystal packing artifacts) when soaking this compound derivatives.
Phase 1: Apo-Crystal Validation & Baseline Establishment
-
Crystallization: Grow apo-crystals of the target protein (e.g., PaPBP3 or BTK) using the hanging-drop vapor diffusion method at 20°C.
-
Baseline Diffraction: Before soaking, harvest a control apo-crystal, cryoprotect it in mother liquor supplemented with 20% (v/v) glycerol, and flash-freeze in liquid nitrogen. Ensure the apo-crystal diffracts to at least 1.8 Å at a synchrotron source to guarantee the lattice is highly ordered.
Phase 2: Orthogonal Solution-Phase Validation (Self-Validating Step)
-
Mass Spectrometry (For Covalent Targets): Before risking crystal degradation, incubate 10 µM of the target protein with 100 µM of this compound in assay buffer for 1 hour.
-
LC-MS Analysis: Run intact protein LC-MS. A mass shift corresponding to the loss of water (boronate ester formation) confirms that the covalent tricovalent adduct forms in solution, validating that any subsequent crystallographic observation is biologically relevant[6].
Phase 3: High-Concentration Fragment Soaking
-
Ligand Preparation: Dissolve this compound (or its pinacol ester) in 100% DMSO to a stock concentration of 100 mM. Note: The pinacol ester often exhibits superior solubility and will rapidly hydrolyze to the active boronic acid in the aqueous crystallization drop.
-
Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with 10–20 mM of the ligand (final DMSO concentration ≤ 10%).
-
Time-Course Optimization: Boronic acids can induce conformational changes that crack crystals. Perform a time-course soak (1 hour, 4 hours, 24 hours). The electron-withdrawing fluorine accelerates covalent bond formation; thus, shorter soak times (1–4 hours) are often sufficient and preserve crystal integrity.
Phase 4: Data Collection & Omit Map Verification
-
Diffraction: Collect X-ray diffraction data at 100 K.
-
Molecular Replacement & Refinement: Solve the structure using the apo-model.
-
Self-Validating Density Check: Generate an
omit map before modeling the ligand. You must observe contiguous positive electron density (>3σ) connecting the boron atom to the nucleophilic residues (e.g., Ser294, Ser349, Lys484) to definitively claim a tricovalent binding mode[4][6].
References
-
Newman, H., Krajnc, A., Bellini, D., et al. (2021). "High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes." Journal of Medicinal Chemistry, 64(15).
-
Smith, C. R., Dougan, D. R., Komandla, M., et al. (2015). "Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase." Journal of Medicinal Chemistry, 58(14), 5437-5444.
-
Protein Data Bank (PDB). Structure of P. aeruginosa PBP3 in complex with an aryl boronic acid (Compound 2). PDB ID: 7ATO.
Sources
- 1. amfluoro.com [amfluoro.com]
- 2. Aobchem this compound, AOBCHEM USA 21113-1G. 1253911-24-8. | Fisher Scientific [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. rcsb.org [rcsb.org]
Optimizing HPLC Methods for (4-Fluoro-1H-indazol-6-yl)boronic Acid in Suzuki-Miyaura Reactions
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when monitoring Suzuki-Miyaura cross-coupling reactions. While the chemistry itself is robust, the chromatographic analysis of reactive intermediates like (4-Fluoro-1H-indazol-6-yl)boronic acid (CAS: 1253911-24-8) presents a unique matrix of challenges.
Boronic acids are notoriously difficult to analyze via standard High-Performance Liquid Chromatography (HPLC) due to their high polarity, propensity for on-column degradation, and dynamic equilibrium with boroxine trimers. When you introduce the basic nitrogen atoms of an indazole ring, you add severe silanol interactions to the list of problems. This guide objectively compares alternative HPLC methodologies, explaining the causality behind each chromatographic behavior, and provides a self-validating protocol for accurate reaction monitoring.
Mechanistic Challenges in Boronic Acid Analysis
To design an effective HPLC method, we must first understand the analyte's chemical behavior in solution. This compound is not a static molecule; it is a reactive species susceptible to multiple pathways during sample preparation and analysis.
-
Protodeboronation: Under acidic conditions or elevated temperatures, the carbon-boron bond can cleave, yielding 4-fluoro-1H-indazole. If this occurs on-column, it artificially inflates the impurity profile.
-
Boroxine Formation: In the absence of proper aqueous buffering, boronic acids dehydrate to form trimeric boroxines. This results in split peaks or broad, unresolved humps in the chromatogram.
-
Secondary Silanol Interactions: The basic secondary amine in the 1H-indazole moiety interacts strongly with ionized residual silanols on traditional silica-based stationary phases, causing severe peak tailing.
Reaction pathways and common degradation routes for indazole boronic acids.
Comparative Evaluation of HPLC Methodologies
To establish the most reliable method, we must compare how different column chemistries and mobile phases handle the dual threat of boronic acid instability and indazole basicity. The comparison below evaluates three distinct approaches based on established pharmaceutical analysis standards .
Method A: Standard Acidic RP-HPLC (0.1% Formic Acid)
Traditionally, acidic modifiers are used to suppress silanol ionization, which helps mitigate indazole peak tailing. However, the highly polar free boronic acid exhibits poor retention (eluting near the void volume) under these conditions. Furthermore, acidic environments can accelerate on-column protodeboronation.
Method B: Polar-Retentive Low-Silanol RP-HPLC (Ammonium Acetate)
Using a column designed for polar retention (e.g., Waters HSS T3 or equivalent low-silanol phases) paired with a 10 mM Ammonium Acetate buffer provides the optimal environment . The buffer stabilizes the boronic acid, preventing boroxine formation, while the low-silanol surface prevents the indazole nitrogen from tailing.
Method C: High-pH RP-HPLC (Ammonium Bicarbonate, pH 10)
High pH methods convert the boronic acid into a stable boronate anion. While this completely halts boroxine formation, the resulting anion is extremely hydrophilic. For a small molecule like this compound, this causes it to elute in the solvent front, making quantitation impossible. (Note: This method is better suited for hydrophobic boronate esters rather than free acids ).
Quantitative Performance Comparison
| Performance Metric | Method A: Standard Acidic RP-HPLC | Method B: Polar-Retentive (Buffered) | Method C: High-pH RP-HPLC |
| Column Chemistry | Standard C18 | Low-Silanol / Polar-Retentive C18 | Hybrid C18 (Base Stable) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate | 10 mM NH₄HCO₃ (pH 10) |
| Retention Factor ( | 0.5 (Poor Retention) | 2.1 (Optimal Retention) | 0.2 (Elutes in Void) |
| Peak Asymmetry ( | 2.4 (Severe Tailing) | 1.1 (Excellent Symmetry) | 1.0 (Excellent Symmetry) |
| Resolution from Impurity | 1.2 (Co-elution Risk) | 3.5 (Baseline Resolution) | N/A (No Retention) |
| On-Column Degradation | Moderate | Minimal | Minimal |
| Overall Suitability | Low | High (Recommended) | Low (for free acids) |
The Causality Behind Sample Preparation
A perfectly optimized HPLC method will still yield garbage data if the sample preparation is flawed.
Avoid Protic Solvents: Never use pure methanol or ethanol as a sample diluent for boronic acids. Protic solvents cause transient esterification with the boronic acid, creating artifact peaks in the chromatogram that are easily misidentified as reaction impurities .
Quenching is Mandatory: Pulling an aliquot from a hot Suzuki reaction and injecting it directly will result in the reaction continuing inside the HPLC vial. The sample must be quenched and diluted in a 1:1 mixture of Acetonitrile and Water to halt the catalyst and stabilize the boron species.
Standardized sample preparation and HPLC analysis workflow for reactive boronic acids.
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol incorporates a self-validating System Suitability Test (SST). This proves that the chromatographic system is capable of resolving the boronic acid from its degradation products before any actual reaction samples are analyzed.
Phase 1: Instrument & Mobile Phase Setup
-
Column: Install a polar-retentive, low-silanol column (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm) .
-
Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Do not adjust pH (natural pH is ~6.8, ideal for stabilizing the free acid).
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temperature: 30°C.
-
Detection: UV at 254 nm (optimal for the indazole chromophore).
Phase 2: Sample Preparation
-
Reference Standard: Dissolve 1 mg of pure this compound in 1 mL of 1:1 Acetonitrile:Water.
-
Reaction Aliquot: Withdraw 10 µL of the active Suzuki-Miyaura reaction mixture.
-
Quench: Immediately dilute the 10 µL aliquot into 990 µL of 1:1 Acetonitrile:Water.
-
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated palladium catalyst and inorganic base salts.
Phase 3: Self-Validating Injection Sequence
Execute the following sequence to guarantee the causality of your results:
-
Blank (1:1 MeCN:H2O): Validates that there is no column carryover or ghost peaks.
-
Reference Standard: Establishes the exact retention time of the boronic acid. SST Criteria: Peak tailing factor must be ≤ 1.5.
-
Spiked Degradation Standard (Optional): Inject a mixture of the boronic acid and 4-fluoro-1H-indazole. SST Criteria: Resolution (
) between the two peaks must be ≥ 2.0. -
Reaction Samples: Inject the filtered reaction aliquots.
-
Post-Run Blank: Confirms that the highly retained biaryl product has completely eluted and is not carrying over into subsequent runs.
By strictly controlling the diluent environment and utilizing a buffered, low-silanol chromatographic system, researchers can eliminate the analytical artifacts that typically plague indazole boronic acids, ensuring that the data reflects the true kinetics of the cross-coupling reaction.
References
-
Duran, D., et al. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies.[Link]
-
Karthikeyan, K., et al. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods (RSC Publishing).[Link]
-
Lunn, G. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review.[Link]
-
Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using MaxPeak™ Premier Column Technology on an Arc™ HPLC System." Waters Application Notes.[Link]
Safety Operating Guide
(4-Fluoro-1H-indazol-6-yl)boronic acid Proper Disposal Procedures
[1][2][3][4]
Executive Summary
(4-Fluoro-1H-indazol-6-yl)boronic acid is a functionalized heteroaryl boronic acid used primarily as a building block in Suzuki-Miyaura cross-coupling reactions for drug discovery.[1][2][3][4][5] Due to the presence of both the fluorine atom (halogen) and the boronic acid moiety , this compound requires specific waste segregation to prevent environmental contamination and adverse chemical reactions.[2][3][4][5]
Critical Disposal Directive:
Chemical Hazard Profile & Classification
Before handling waste, verify the specific safety data. While vendor-specific CAS numbers may vary for this isomer, it falls under the general class of Fluorinated Indazole Boronic Acids .[1][2][3][4][5]
| Parameter | Specification |
| Chemical Structure | Indazole ring with Fluorine at C4 and Boronic Acid at C6.[1][2][3][4][5] |
| General Hazard Class | Irritant (Skin/Eye/Respiratory); Potential Reproductive Toxin (Boron-linked).[1][2][3][4][5] |
| GHS Signal Word | WARNING |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4][5][6][7][8] Irrit.), H302 (Harmful if swallowed).[3][4][5][6][7][8] |
| Waste Classification | Halogenated Organic Solid (or Liquid if dissolved).[2][3][4][5] |
| Incompatibilities | Strong Oxidizers, Strong Bases.[3][4][5] |
Waste Stream Segregation Logic
Proper segregation is the single most important step in laboratory waste management.[3][4][5] This compound must be isolated based on its physical state and halogen content.[3][4][5]
Diagram 1: Waste Segregation Decision Tree
This workflow ensures the compound enters the correct incineration stream.[1][2][5]
Caption: Logical flow for segregating fluorinated boronic acid waste into halogenated streams for incineration.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired reagent, contaminated weigh boats, gloves, and dry silica gel.[4][5]
-
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat.[3][4][5] Use a dust mask or work in a fume hood if the powder is fine.[3][4][5]
-
Containerization:
-
Labeling:
-
Storage: Place the sealed bag into the laboratory's "Solid Halogenated Waste" drum.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures (Suzuki couplings), HPLC waste, or dissolved stock solutions.[4][5]
-
Solvent Compatibility Check: Ensure the liquid waste carboy is compatible with the solvent used (usually HDPE or glass).[3][4][5]
-
Segregation:
-
Pour into the "Halogenated Organic Solvents" carboy.
-
Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute (the indazole) renders the entire mixture "Halogenated" for incineration purposes [1].[4]
-
-
pH Check: Ensure the solution is Neutral (pH 6-8) .
-
Labeling:
Critical Incompatibility: The Oxidizer Risk
WARNING: Boronic acids are susceptible to oxidative deboronation .
Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent exposure and spread.[4][5]
Diagram 2: Spill Response Workflow
Caption: Operational workflow for containing and cleaning up minor laboratory spills.
Cleanup Steps:
-
Alert: Notify nearby personnel.
-
PPE: Upgrade to double gloves and N95 respirator if dust is visible.[3][4][5]
-
Solid Spill: Do not dry sweep (creates dust).[2][3][4][5] Cover with a wet paper towel to dampen, then scoop into a waste bag.[3][4][5]
-
Liquid Spill: Absorb with vermiculite or polypropylene pads.[3][4][5]
-
Decontamination: Wash the surface with an aqueous detergent solution.[3][4][5] Boronic acids are generally water-soluble (or soluble in dilute base).[1][2][3][4][5]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[2][3][4][5] (Defines halogenated solvent criteria).
-
Source: [Link]
-
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4][5] Wiley-VCH, 2nd Edition, 2011.[1][2][3][4] (Discusses oxidative stability and reactivity).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2][3][4][5]
-
Source: [Link]
-
-
PubChem.1H-Indazole-6-boronic acid Compound Summary (Analogous Structure).
Sources
- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. esc.u-tokyo.ac.jp [esc.u-tokyo.ac.jp]
Personal protective equipment for handling (4-Fluoro-1H-indazol-6-yl)boronic acid
Topic: CAS Number: 1253911-24-8[1]
Strategic Safety Overview
Handling (4-Fluoro-1H-indazol-6-yl)boronic acid requires a safety strategy that goes beyond generic "lab safety." As a fluorinated heterocyclic organoboron compound, it presents a dual risk profile: the chemical reactivity of the boronic acid moiety (sensitive to oxidizers, potential for dehydration to boroxines) and the biological activity inherent to the indazole scaffold, which is a privileged structure in kinase inhibitor development.[1]
This guide moves beyond simple compliance. It establishes a containment and protection protocol designed to preserve the integrity of your biological assays by preventing contamination while ensuring operator safety against irritant and potential acute toxicity hazards.[1]
Technical Hazard Analysis
Before selecting PPE, we must define the enemy.[1] Based on the structural analogs (e.g., 4-fluorophenylboronic acid) and specific vendor safety data, this compound is classified under the following GHS Hazard Statements.
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] Strict hygiene is required; no hand-to-mouth contact.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] Direct contact will cause dermatitis or chemical burns.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] Dust can cause corneal damage.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] Inhalation of dust is the primary high-risk vector. |
Critical Insight: Boronic acids can dehydrate to form trimeric boroxines upon heating or prolonged storage.[1] While this does not drastically change the acute toxicity, it alters the physical form (often creating finer dust), increasing the inhalation risk during weighing.[1]
PPE Architecture: The Defense Layers
Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers of protection overlap to prevent exposure.[1]
Layer 1: Dermal Protection (Hands & Body)[1]
-
Primary Barrier: Nitrile Gloves (Minimum 0.11 mm / 4 mil thickness). [1]
-
Why: Nitrile offers excellent chemical resistance to organic solids and incidental solvent splashes (e.g., DMSO, Methanol) often used with this compound.[1] Latex is permeable to many organic solvents and should be avoided.[1]
-
Protocol: Inspect for micro-tears before donning.[1] Change gloves immediately if contaminated or every 2 hours during extended handling.[1]
-
-
Secondary Barrier (Double Gloving): Required when dissolving the compound in penetrating solvents like DMSO or DMF .[1]
-
Body Shield: High-neck Laboratory Coat (Cotton/Polyester blend). [1]
Layer 2: Ocular & Face Protection[1][3][4]
-
Standard: Chemical Safety Goggles (ANSI Z87.1 / EN 166). [1]
-
High-Risk Operations: Use a Face Shield over goggles if conducting reactions under pressure or heat where glass failure is a non-zero probability.[1]
Layer 3: Respiratory Control (The Critical Zone)
-
Primary Control: Certified Chemical Fume Hood.
-
Secondary Control (Outside Hood): If weighing must occur on an open bench (strongly discouraged), a NIOSH N95 or P100 particulate respirator is the absolute minimum requirement.[1]
Operational Protocol: From Weighing to Waste
This workflow is designed to minimize "transient exposure"—the moments when the compound is moving between containment zones.[1]
Phase A: Pre-Operation Verification
-
Check Glove Integrity: Inflate the glove slightly to check for pinholes.[1]
-
Verify Hood Flow: Check the flow monitor or use a tissue strip to confirm inward airflow.[1]
-
Prepare Neutralizer: Have a saturated sodium bicarbonate solution ready for spill cleanup.[1]
Phase B: Handling & Synthesis
-
Weighing:
-
Solubilization:
Phase C: Decontamination
-
Wipe Down: Use a wet paper towel (solvent-soaked) to wipe the balance and work area.[1] Dry dusting spreads the hazard; wet wiping captures it.[1]
-
Doffing: Remove gloves by peeling them inside out to trap potential residue inside the glove.[1] Wash hands with soap and water for 20 seconds immediately.[1]
Visualization: Decision Logic & Emergency Response
Figure 1: Operational Handling Workflow
This logic gate ensures the correct engineering controls are used based on the physical state of the compound.[1]
Caption: Operational logic for selecting engineering controls. Solid handling strictly requires fume hood containment to prevent inhalation.[1]
Figure 2: Emergency Response Protocol
Immediate actions to take in case of exposure or spillage.
Caption: Rapid response flowchart for exposure incidents. Immediate dilution/flushing is the priority before seeking medical aid.[1]
Disposal Strategy
Improper disposal of organoboron compounds is a common compliance failure.[1] Follow this strict segregation protocol:
-
Segregation: Do NOT mix with general organic waste if that waste is destined for incineration with heat recovery, as boron can damage incinerator linings.[1] Check with your facility's EHS.[1]
-
Best Practice: Collect in a separate container labeled "Organoboron Waste."[1]
-
-
Incompatibility: Never dispose of in containers containing oxidizers (Peroxides, Nitric Acid) or strong bases .[1]
-
Labeling: The waste label must explicitly state:
-
Container: High-density polyethylene (HDPE) or glass containers are suitable.[1]
References
-
PubChem. (2025).[1][7] Compound Summary: 1H-Indazole-6-boronic acid (CID 24728617).[1][7] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound pinacol ester - [sigmaaldrich.cn]
- 5. Product Detail [m.drugdu.com]
- 6. Aobchem this compound, AOBCHEM USA 21113-1G. 1253911-24-8. | Fisher Scientific [fishersci.com]
- 7. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
